6-Amino-5-bromonicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-5-bromopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUQTHSGTPGGFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363433 | |
| Record name | 6-amino-5-bromonicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822288 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477871-32-2 | |
| Record name | 6-Amino-5-bromo-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477871-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-amino-5-bromonicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-5-bromopyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Amino-5-bromonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Amino-5-bromonicotinonitrile, a key building block in medicinal chemistry and pharmaceutical development. This document details established synthetic protocols, purification methods, and a full spectroscopic and physical characterization of the target compound.
Compound Overview
This compound, also known as 6-amino-5-bromopyridine-3-carbonitrile, is a substituted pyridine derivative. Its chemical structure, featuring an amino group, a bromine atom, and a nitrile functional group, makes it a versatile intermediate for the synthesis of a wide range of more complex heterocyclic compounds with potential therapeutic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 477871-32-2 | [1] |
| Molecular Formula | C₆H₄BrN₃ | [1] |
| Molecular Weight | 198.02 g/mol | [1] |
| Melting Point | 194-195 °C | [1] |
| Appearance | Solid | [1] |
Synthesis of this compound
Two primary methods for the synthesis of this compound have been reported, starting from 6-aminonicotinonitrile. The preferred method utilizes N-bromosuccinimide (NBS) as the brominating agent, offering a significantly higher yield.
Synthesis via Bromination with N-Bromosuccinimide (NBS)
This method provides a high-yield and efficient route to this compound.
Caption: High-yield synthesis of this compound using NBS.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2.00 g (16.8 mmol) of 6-aminonicotinonitrile in acetonitrile.
-
Addition of Brominating Agent: To the stirred solution, add 1.2 equivalents of N-bromosuccinimide (NBS).
-
Reaction Conditions: Maintain the reaction mixture at 20°C and stir until the reaction is complete (monitoring by TLC is recommended).[1]
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with chloroform.
-
Purification: Wash the organic extract with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.[1]
Synthesis via Bromination with Bromine in Acetic Acid
An alternative, though lower-yielding, method involves the use of elemental bromine in acetic acid.
Caption: Synthesis of this compound using bromine in acetic acid.
Experimental Protocol:
-
Reaction Setup: Dissolve 102 mg (0.86 mmol) of 6-aminonicotinonitrile in 2 mL of acetic acid.
-
Addition of Brominating Agent: To this solution, add a solution of bromine (0.86 mmol) in acetic acid.
-
Reaction Conditions: Stir the mixture at room temperature for 2 hours.[1]
-
Work-up: After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate (3:1, v/v) eluent to afford the pure product.[1]
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
Caption: General workflow for the spectroscopic characterization of the title compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | (300 MHz, DMSO-d₆) δ (ppm): 8.26 (d, J = 2.0 Hz, 1H), 8.10 (d, J = 2.0 Hz, 1H), 7.24 (bs, 2H) | [1] |
| ¹³C NMR | No experimental data found in the searched literature. | |
| FTIR | No specific peak list found. Expected peaks: N-H stretching (amino group), C≡N stretching (nitrile), C-Br stretching, and aromatic C-H and C=C stretching. | |
| Mass Spectrometry | (APCI Neg) m/z: 196, 198 | [1] |
Note on Characterization Data: While experimental ¹H NMR and mass spectrometry data are available, specific experimental ¹³C NMR and a detailed FTIR peak list for this compound were not found in the surveyed literature. The expected FTIR absorptions are based on the functional groups present in the molecule. For definitive structural confirmation, obtaining experimental ¹³C NMR and FTIR data is recommended.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents. The amino and nitrile groups also offer sites for further chemical transformations, making this compound a valuable scaffold for the construction of compound libraries for high-throughput screening in drug discovery programs.
Conclusion
This technical guide has provided detailed protocols for the synthesis of this compound, with the NBS-mediated bromination being the superior method in terms of yield. Key characterization data has been compiled to aid in the identification and quality control of the synthesized compound. The versatile chemical nature of this compound underscores its importance as a building block for the development of novel pharmaceutical agents. Further research to fully characterize this compound with ¹³C NMR and FTIR spectroscopy is encouraged.
References
6-Amino-5-bromonicotinonitrile CAS number 477871-32-2
An In-depth Technical Guide to 6-Amino-5-bromonicotinonitrile
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 477871-32-2), a key heterocyclic building block in medicinal chemistry and pharmaceutical research. This document details the compound's physicochemical properties, provides a representative synthetic protocol, and explores its applications as a versatile intermediate. Particular focus is given to its role in the synthesis of nicotinamide derivatives and compounds targeting the central nervous system (CNS). Methodologies for functionalization via cross-coupling reactions are discussed, and logical workflows are visualized to support researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Data
This compound is a substituted pyridine derivative whose structure incorporates amino, bromo, and nitrile functional groups, making it a valuable and reactive intermediate for further chemical modification.[1]
Physical and Chemical Properties
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 477871-32-2 | [1] |
| Molecular Formula | C₆H₄BrN₃ | [1] |
| Molecular Weight | 198.02 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 194-195 °C | [1] |
| Boiling Point | 294.4 °C (Predicted) | [1] |
| Purity | ≥95% - 97% | [1] |
| Storage Conditions | Room temperature, inert atmosphere, dark place | [2] |
Predicted Spectroscopic Data
| Spectroscopy | Feature | Expected Wavenumber / Shift Range | Notes |
| FT-IR | N-H Stretch (Amine) | 3500-3300 cm⁻¹ (two bands) | Primary amines typically show two bands for asymmetric and symmetric stretching. |
| C-H Stretch (Aromatic) | 3100-3000 cm⁻¹ | Characteristic of C-H bonds on the pyridine ring.[3][4] | |
| C≡N Stretch (Nitrile) | 2240-2220 cm⁻¹ (strong) | A sharp and strong absorption is characteristic of the nitrile group.[3] | |
| C=C, C=N Stretch (Aromatic) | 1600-1400 cm⁻¹ (multiple bands) | Corresponds to the stretching vibrations within the pyridine ring.[3][4] | |
| C-Br Stretch | ~1100 cm⁻¹ | The C-Br stretch is often found in the fingerprint region.[3] | |
| ¹H NMR | -NH₂ Protons (s, broad) | δ 5.0-7.0 ppm | Chemical shift can vary significantly based on solvent and concentration. Signal is often broad. |
| Aromatic Protons (d, d) | δ 7.5-8.5 ppm | Two distinct signals (doublets) are expected for the two protons on the pyridine ring, with coupling constants typical for ortho or meta relationships. | |
| ¹³C NMR | Aromatic Carbons | δ 110-160 ppm | Six distinct signals are expected for the carbons of the pyridine ring, with shifts influenced by the attached functional groups (NH₂, Br, CN). |
| Nitrile Carbon (C≡N) | δ 115-120 ppm | ||
| MS (EI) | Molecular Ion [M]⁺ | m/z ≈ 197/199 | A characteristic isotopic pattern (approx. 1:1 ratio) is expected for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). |
Experimental Protocols
Representative Synthesis of this compound
A direct experimental protocol for this specific compound is not widely published. However, a plausible and chemically sound method is the electrophilic bromination of the precursor, 6-aminonicotinonitrile, using a suitable brominating agent like N-Bromosuccinimide (NBS).
Reaction Scheme: 6-aminonicotinonitrile + NBS → this compound
Materials:
-
6-aminonicotinonitrile (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (or other suitable polar aprotic solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-aminonicotinonitrile (1.0 eq) in acetonitrile. Protect the flask from light.
-
Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine to remove succinimide and any remaining inorganic impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield pure this compound.
Applications in Research and Drug Development
This compound is a valuable building block primarily due to its two distinct reactive sites: the amino group and the bromine atom. The bromine atom is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.
Intermediate for CNS-Active Compounds
The compound serves as a key intermediate in the synthesis of various pharmaceutical agents, with a notable application in the development of drugs targeting central nervous system (CNS) disorders.[1] The nicotinamide core, which can be derived from this molecule, is a privileged scaffold in CNS drug discovery.[1] Prodrug strategies are often employed to enhance the ability of molecules to cross the blood-brain barrier (BBB), and versatile intermediates like this are crucial for creating libraries of candidates for such optimization.[5][6][7]
Precursor for Kinase Inhibitors
While not a kinase inhibitor itself, the 2-aminopyridine scaffold is a common feature in many potent and selective kinase inhibitors.[8] The bromine atom on this compound provides a reactive handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.[9][10] This allows for the systematic introduction of various aryl, heteroaryl, or amino groups at this position, which is a key strategy for exploring the structure-activity relationship (SAR) and optimizing binding to the ATP pocket of target kinases. This approach is widely used in the development of inhibitors for kinases implicated in cancer and inflammatory diseases.[8][9][11]
Example Target Pathway: Kinase Signaling
Many kinase inhibitors developed from similar heterocyclic scaffolds target critical cell signaling pathways, such as the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Small molecule inhibitors often bind to the ATP-binding site of kinases like MEK or ERK, preventing their activation and downstream signaling.
References
- 1. This compound [myskinrecipes.com]
- 2. 477871-32-2|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. Prodrug Strategies in the CNS Drugs: Small Modification Makes Big Improvements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small endogenous molecules as moiety to improve targeting of CNS drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Spectroscopic Data for 6-Amino-5-bromonicotinonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Amino-5-bromonicotinonitrile (CAS No: 709652-82-4), a versatile building block in medicinal chemistry and agrochemical development.[1] The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.
Molecular Structure and Properties
-
Molecular Formula: C₆H₄BrN₃
-
Molecular Weight: 198.02 g/mol [1]
-
Structure: A pyridine ring substituted with an amino group at position 6, a bromine atom at position 5, and a nitrile group at position 3.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[2][3]
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals corresponding to the two aromatic protons and the amino group protons. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.2 - 8.4 | Singlet | 1H | H-2 (proton on the carbon between the nitrile and the ring nitrogen) |
| ~ 7.8 - 8.0 | Singlet | 1H | H-4 (proton on the carbon between the bromine and the nitrile) |
| ~ 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ (amino group protons) |
Note: The chemical shift of the -NH₂ protons can vary significantly depending on the solvent, concentration, and temperature.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the molecule. Due to the low natural abundance of ¹³C, broadband decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in singlets for each unique carbon.[4]
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 160 | C-6 (carbon attached to the amino group) |
| ~ 152 | C-2 (carbon between the nitrile and the ring nitrogen) |
| ~ 145 | C-4 (carbon between the bromine and the nitrile) |
| ~ 117 | C≡N (nitrile carbon) |
| ~ 108 | C-5 (carbon attached to the bromine) |
| ~ 95 | C-3 (carbon attached to the nitrile group) |
Note: These are estimated chemical shifts based on the analysis of similar structures. Actual experimental values may vary.
Experimental Protocol for NMR Spectroscopy
A generalized protocol for acquiring NMR spectra of organic compounds is as follows:[3][5]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[5][6] The addition of a small amount of an internal standard like tetramethylsilane (TMS) is common for referencing the chemical shifts to 0.00 ppm.[3][6]
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
"Lock" the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
-
"Shim" the magnetic field to optimize its homogeneity, which sharpens the spectral lines and improves resolution.[3]
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the lower sensitivity and natural abundance of the ¹³C nucleus, a larger number of scans is typically required.[2] Broadband proton decoupling is generally applied to simplify the spectrum.[4]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase correction and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[7]
Predicted IR Absorption Data
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3450 - 3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) of the amino group |
| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |
| 2240 - 2220 | Strong, Sharp | C≡N stretching of the nitrile group[8] |
| 1620 - 1580 | Medium-Strong | N-H bending (scissoring) and C=C/C=N ring stretching |
| 1500 - 1400 | Medium | Aromatic C=C and C=N ring stretching[9] |
| ~ 1100 | Medium | C-Br stretching[8] |
| 900 - 675 | Strong | C-H out-of-plane bending[8] |
Experimental Protocol for IR Spectroscopy (Solid Sample)
The Thin Solid Film or KBr pellet methods are common for analyzing solid samples.[10]
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[10]
-
Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[10]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[10]
-
-
Sample Preparation (KBr Pellet Method):
-
Finely grind a small amount of the sample with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the salt plate or KBr pellet into the sample holder of the FT-IR spectrometer.
-
Record the background spectrum (of air or the clean salt plate).
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.[11][12]
Predicted Mass Spectrometry Data
For this compound (C₆H₄BrN₃), the mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.
| m/z Value | Ion | Notes |
| 197 | [M]⁺ | Corresponding to the ⁷⁹Br isotope. |
| 199 | [M+2]⁺ | Corresponding to the ⁸¹Br isotope. The intensity should be nearly equal to the M⁺ peak. |
Fragmentation patterns would depend on the ionization method used (e.g., Electron Impact - EI). Common fragments could include the loss of Br, HCN, or NH₂.
Experimental Protocol for Mass Spectrometry
A general protocol for obtaining a mass spectrum using an electrospray ionization (ESI) source is as follows:[13]
-
Sample Preparation:
-
Prepare a stock solution of the sample by dissolving it in an organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[13]
-
Dilute this stock solution further with a suitable solvent (e.g., methanol, acetonitrile, water, or a combination) to a final concentration in the range of 10-100 µg/mL.[13]
-
Ensure the final solution is free of any particulate matter by filtering if necessary.[13]
-
-
Data Acquisition:
-
The sample solution is introduced into the mass spectrometer.
-
In the ESI source, the sample is ionized to generate charged molecules.[11]
-
The ions are then transferred into the mass analyzer, where they are separated based on their mass-to-charge ratio.[14]
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for the structural analysis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. web.mit.edu [web.mit.edu]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. benchchem.com [benchchem.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. fiveable.me [fiveable.me]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Navigating the Chemical Landscape of 6-Amino-5-bromonicotinonitrile: A Technical Guide to Solubility and Stability
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of a compound is paramount for its successful application. This in-depth technical guide provides a detailed overview of the solubility and stability of 6-Amino-5-bromonicotinonitrile, a key building block in the synthesis of novel therapeutic agents. Due to the limited availability of direct quantitative data for this specific molecule, this guide leverages information from structurally similar compounds to provide robust estimations and detailed experimental protocols for empirical determination.
Physicochemical Properties at a Glance
This compound is a substituted pyridine derivative with the molecular formula C₆H₄BrN₃ and a molecular weight of approximately 198.02 g/mol . Its structure, featuring an amino group, a bromo substituent, and a nitrile group on a pyridine ring, dictates its solubility and stability characteristics.
Solubility Profile: A Predictive Analysis
While exhaustive quantitative solubility data for this compound is not extensively documented in public literature, a qualitative and estimated solubility profile can be constructed based on the polarity of its functional groups and data from analogous compounds like 6-Bromonicotinonitrile.[1] The presence of the polar amino and nitrile groups suggests a degree of solubility in polar solvents.
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Solvent Type | Estimated Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | High | Capable of dissolving a wide range of polar and nonpolar compounds. |
| Dimethylformamide (DMF) | Aprotic, Polar | High | Similar to DMSO in its broad dissolving capabilities. |
| Methanol | Protic, Polar | Moderate | The amino group can engage in hydrogen bonding. |
| Ethanol | Protic, Polar | Moderate | Similar to methanol, but potentially slightly lower due to increased alkyl chain length. |
| Acetonitrile | Aprotic, Polar | Moderate | A common solvent for a wide range of organic compounds. |
| Dichloromethane (DCM) | Halogenated | Moderate to Low | Offers moderate polarity. |
| Ethyl Acetate | Ester | Low to Moderate | Medium polarity ester solvent. |
| Toluene | Nonpolar, Aromatic | Low | The nonpolar nature of toluene makes it a poor solvent for this polar molecule. |
| Hexane | Nonpolar, Aliphatic | Low / Insoluble | Highly nonpolar, unlikely to dissolve the compound to a significant extent. |
Researchers are strongly advised to experimentally verify these estimations for their specific applications and concentrations.
Stability Considerations: Handling and Storage
The stability of this compound is a critical factor for its appropriate handling, storage, and use in synthetic protocols. Information from safety data sheets of related compounds, such as 2-Amino-5-bromopyridine, provides valuable insights into its stability profile.[2]
Table 2: Stability Profile of this compound under Various Conditions
| Condition | Expected Stability | Notes and Recommendations |
| Thermal | Stable under normal temperatures. | Avoid excessive heat. Thermal decomposition may produce toxic fumes, including carbon monoxide, oxides of nitrogen, and hydrogen bromide.[2] |
| Hydrolytic | Expected to be relatively stable at neutral pH. | Stability may be compromised under strongly acidic or basic conditions, potentially leading to hydrolysis of the nitrile or amino groups. |
| Light | Potentially light-sensitive. | Store in a well-ventilated place in a tightly closed, light-resistant container. |
| Oxidative | Sensitive to strong oxidizing agents. | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2] |
Experimental Protocols for Determination of Solubility and Stability
To obtain precise and reliable data for this compound, the following detailed experimental protocols are recommended.
Protocol 1: Equilibrium Solubility Determination by HPLC
This method determines the thermodynamic equilibrium solubility of the compound in various solvents.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Filtration:
-
Filter the saturated solutions using a 0.22 µm syringe filter to remove undissolved solid.
-
-
Sample Dilution:
-
Accurately dilute a known volume of the clear filtrate with a suitable solvent (e.g., mobile phase) to bring the concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A reverse-phase C18 column is often suitable for such compounds.
-
The mobile phase could consist of a gradient of acetonitrile and water with an additive like formic acid for improved peak shape.[3]
-
-
Quantification:
-
Quantify the concentration of this compound in the diluted samples by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.
-
Calculate the original solubility in the solvent by accounting for the dilution factor.
-
Caption: Workflow for Equilibrium Solubility Determination.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol is designed to identify potential degradation pathways and assess the intrinsic stability of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution in acidic solutions of varying concentrations (e.g., 0.1 M HCl, 1 M HCl) and incubate at a controlled temperature (e.g., 60 °C).
-
Basic Hydrolysis: Dilute the stock solution in basic solutions of varying concentrations (e.g., 0.1 M NaOH, 1 M NaOH) and incubate at a controlled temperature (e.g., 60 °C).
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80 °C) in a stability chamber.
-
Photostability: Expose a solution of the compound to a controlled light source (e.g., Xenon lamp) according to ICH Q1B guidelines.
-
-
Time-Point Sampling:
-
Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system to separate the parent compound from any degradation products.
-
The mass spectrometer will help in the identification of the degradation products by providing their mass-to-charge ratios.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound over time for each stress condition.
-
Characterize the major degradation products based on their mass spectral data.
-
References
An In-depth Technical Guide to 6-Amino-5-bromonicotinonitrile: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Amino-5-bromonicotinonitrile, a key heterocyclic building block in medicinal chemistry. The document details its chemical properties, historical development, and various synthetic methodologies. Emphasis is placed on detailed experimental protocols and the presentation of quantitative data. Furthermore, this guide explores the applications of this compound as a crucial intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors, and discusses its potential role in relevant biological signaling pathways.
Introduction
This compound, also known as 2-Amino-5-bromopyridine-3-carbonitrile, is a substituted pyridinonitrile that has garnered significant interest in the field of drug discovery and development. Its unique trifunctional structure, featuring an amino group, a bromo substituent, and a nitrile group on a pyridine scaffold, makes it a versatile precursor for the synthesis of a wide array of complex heterocyclic compounds. The strategic positioning of these functional groups allows for selective chemical modifications, enabling the construction of diverse molecular libraries for biological screening. This guide aims to be a thorough resource for researchers, providing detailed information on the history, synthesis, and application of this important chemical entity.
Physicochemical Properties and Data
This compound is a solid at room temperature with the following key properties:
| Property | Value | Reference |
| CAS Number | 477871-32-2 (for this compound) 709652-82-4 (for 2-Amino-5-bromonicotinonitrile) | [1] |
| Molecular Formula | C₆H₄BrN₃ | [1] |
| Molecular Weight | 198.02 g/mol | [1] |
| Appearance | Solid | [1] |
| SMILES | N#Cc1cnccc1NBr | |
| InChI | InChI=1S/C6H4BrN3/c7-4-2-5(8)9-3-1-6(4)10/h1,3H,(H2,8,9) |
History and Discovery
While a definitive seminal publication marking the first-ever synthesis of this compound is not readily apparent in a singular "discovery" paper, its emergence is intrinsically linked to the broader exploration of substituted 2-aminopyridine-3-carbonitriles as valuable synthons in organic and medicinal chemistry. The development of synthetic routes to this class of compounds has been an area of active research, with numerous methods being reported over the years, including multi-component reactions which offer an efficient way to construct the pyridine ring with various substituents. The utility of this compound as a building block became more prominent with the increasing interest in developing kinase inhibitors for various therapeutic areas. Its presence in patents for the synthesis of targeted therapies, such as those for HIV, underscores its importance in modern drug development.
Synthetic Methodologies
The synthesis of this compound can be achieved through various routes. A common and direct approach involves the bromination of a readily available precursor.
Experimental Protocol: Bromination of 6-Aminonicotinonitrile
This protocol is adapted from a method described in patent literature and provides a straightforward synthesis of the target compound.
Objective: To synthesize this compound via electrophilic bromination of 6-aminonicotinonitrile.
Materials:
-
6-Aminonicotinonitrile
-
Bromine
-
Acetic Acid
-
Hexane
-
Ethyl Acetate
-
Silica Gel for column chromatography
Procedure:
-
Dissolve 6-aminonicotinonitrile (1.0 eq) in acetic acid.
-
To this solution, add a solution of bromine (1.0 eq) in acetic acid dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the acetic acid by distillation under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a mixture of hexane and ethyl acetate (3:1, v/v) as the eluent.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound.
Quantitative Data:
| Parameter | Value |
|---|---|
| Reported Yield | 65% |
| ¹H-NMR (DMSO-d₆, 300 MHz) | δ 8.26 (d, 1H, J = 2.0 Hz), 8.10 (d, 1H, J = 2.0 Hz), 7.24 (bs, 2H) |
| MS (APCI Neg) | m/z 196, 198 |
References
Safety and handling precautions for 6-Amino-5-bromonicotinonitrile
An In-depth Technical Guide on the Safety and Handling of 6-Amino-5-bromonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all applicable safety regulations.
Introduction
This compound is a substituted aminopyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders. Its utility in medicinal chemistry and organic synthesis necessitates a thorough understanding of its safety and handling precautions to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the available safety data, handling procedures, and relevant experimental protocols for assessing the toxicological profile of this compound and its structural analogs.
Hazard Identification and Classification
While specific toxicological data for this compound is limited in publicly available literature, the hazard classification for the closely related isomer, 2-Amino-5-bromopyridine-3-carbonitrile, provides valuable guidance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this related compound[1]:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Based on the data for structurally similar compounds, it is prudent to handle this compound with a high degree of caution, assuming it possesses a similar hazard profile.
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound and its isomer, 2-Amino-5-bromopyridine-3-carbonitrile.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | [1] |
| Molecular Weight | 198.02 g/mol | [1] |
| Appearance | Solid | - |
| Melting Point | 194-195°C | - |
| Boiling Point | 294.4°C | - |
| Storage Temperature | 2-8°C | - |
Safety and Handling Precautions
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this compound. The following table outlines the recommended PPE.
| Protection Type | Specific Equipment | Purpose and Guidelines |
| Eye and Face Protection | Chemical splash goggles and face shield | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact. Double-gloving is recommended. |
| Body Protection | Flame-resistant laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Required when working outside of a chemical fume hood or if dust is generated. |
Engineering Controls
All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood. Eyewash stations and safety showers must be readily accessible in the immediate work area.
Handling and Storage
-
Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Measures |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention. |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. Get medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention. |
| Ingestion | Call a poison control center or doctor immediately for treatment advice. Rinse mouth. Do NOT induce vomiting. |
Accidental Release and Disposal
-
Accidental Release: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid generating dust. Sweep up the material and place it into a suitable, labeled container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be classified as hazardous waste.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.
-
Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Experimental Protocols for Toxicological Assessment
The following are detailed methodologies for key experiments to assess the toxicity of this compound, based on OECD guidelines and standard laboratory practices.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to determine the acute oral toxicity of a substance.
Methodology:
-
Animal Selection: Use healthy, young adult rats of a single sex (typically females), weighing within ±20% of the mean weight.
-
Housing and Feeding: House animals in appropriate cages with access to standard laboratory diet and drinking water.
-
Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., water, corn oil).
-
Administration: Administer a single oral dose of the substance to the animals using a gavage needle. Start with a dose of 300 mg/kg body weight.
-
Observation: Observe animals for mortality and clinical signs of toxicity for at least 14 days. Record body weight changes.
-
Stepwise Procedure:
-
If no mortality is observed at the starting dose, proceed to a higher dose (e.g., 2000 mg/kg) in another group of animals.
-
If mortality is observed, the test is repeated at a lower dose level.
-
-
Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.
Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)
This in vitro method assesses the potential of a substance to cause skin irritation.[2][3][4][5][6]
Methodology:
-
Tissue Culture: Use commercially available reconstructed human epidermis (RhE) tissues.
-
Test Substance Application: Apply the test substance topically to the surface of the RhE tissue.
-
Exposure and Incubation: Expose the tissues to the substance for a defined period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).[2]
-
Viability Assessment (MTT Assay):
-
After incubation, treat the tissues with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[2]
-
Viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Extract the formazan and measure its absorbance spectrophotometrically.
-
-
Data Analysis: Calculate the percentage of cell viability relative to a negative control. A substance is classified as a skin irritant if the tissue viability is reduced to ≤ 50%.[2]
Caption: Workflow for In Vitro Skin Irritation Testing (OECD 439).
In Vitro Cytotoxicity: MTT and LDH Assays
These assays are used to assess the general cytotoxicity of a compound on cultured cells.
Methodology (MTT Assay): [7][8][9][10]
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Methodology (LDH Assay): [12][13][14][15]
-
Cell Seeding and Compound Exposure: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the exposure period, collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit to measure the amount of lactate dehydrogenase (LDH) released from damaged cells into the supernatant.[13][14][15]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the amount of LDH released compared to a maximum LDH release control.
Caption: Workflow for In Vitro Cytotoxicity Assessment (MTT & LDH).
Toxicological Information and Potential Signaling Pathways
Acute Toxicity: No specific LD50 or LC50 data for this compound are available in the searched literature. However, based on the GHS classification of the isomer 2-Amino-5-bromopyridine-3-carbonitrile ("Toxic if swallowed"), a low LD50 value is anticipated.[1]
Mechanism of Action and Signaling Pathways: Detailed studies on the specific signaling pathways affected by this compound were not identified in the conducted searches. However, based on its chemical structure, potential mechanisms of toxicity can be inferred from related compound classes:
-
Aminopyridines: This class of compounds is known to act as potassium channel blockers.[16][17][18][19] Blockade of voltage-gated potassium channels can lead to prolonged action potentials and increased neurotransmitter release, which can result in neurotoxic effects such as seizures at high concentrations.
-
Aromatic Nitriles: The metabolism of some nitriles can lead to the release of cyanide, which is a potent inhibitor of cellular respiration by binding to cytochrome c oxidase in the mitochondrial electron transport chain.[20][21] However, the release of cyanide from aromatic nitriles is generally considered to be less likely than from aliphatic nitriles.[20]
Due to the lack of specific data for this compound, a definitive signaling pathway diagram cannot be provided at this time. Further research is required to elucidate the precise molecular mechanisms of its biological activity and potential toxicity.
Caption: Postulated Mechanisms of Toxicity for this compound.
Conclusion
This compound is a valuable research chemical that requires careful handling due to its potential toxicity. While specific toxicological data is scarce, information from structurally related compounds suggests that it should be treated as a hazardous substance. Adherence to the safety precautions, handling guidelines, and first aid measures outlined in this document is crucial for minimizing risk. The provided experimental protocols offer a framework for further toxicological evaluation to better characterize the safety profile of this compound.
References
- 1. 2-Amino-5-bromopyridine-3-carbonitrile | C6H4BrN3 | CID 24229199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. x-cellr8.com [x-cellr8.com]
- 3. oecd.org [oecd.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. iivs.org [iivs.org]
- 6. thepsci.eu [thepsci.eu]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. benchchem.com [benchchem.com]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacogenetics of potassium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Voltage gating and 4-aminopyridine inhibition in the Shaker Kv channel revealed by a closed-state model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Amino-5-bromonicotinonitrile molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, formula, and available physicochemical and spectroscopic data for 6-Amino-5-bromonicotinonitrile. It also outlines a plausible synthetic route and potential applications in medicinal chemistry based on related compounds.
Molecular Structure and Formula
This compound, with the IUPAC name 6-amino-5-bromopyridine-3-carbonitrile , is a substituted pyridine derivative. Its structure consists of a pyridine ring with an amino group at position 6, a bromine atom at position 5, and a nitrile group at position 3.
Molecular Formula: C₆H₄BrN₃
Molecular Weight: 198.02 g/mol
CAS Number: 477871-32-2
Canonical SMILES: C1=C(C=NC(=C1Br)N)C#N
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Melting Point | 194-195 °C | Experimental |
| Boiling Point | 294.4 °C | Experimental |
| XlogP | 0.9 | Predicted[1] |
Table 1: Physicochemical Properties of this compound.
Spectroscopic Data
Detailed spectroscopic data is essential for the unequivocal identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the experimental ¹H and ¹³C NMR spectral data.
| Peak | Chemical Shift (ppm) | Multiplicity | Assignment |
| 1 | 8.33 | s | H-2 |
| 2 | 8.12 | s | H-4 |
| 3 | 7.33 | s (br) | -NH₂ |
Table 2: ¹H NMR Spectral Data of this compound (400 MHz, DMSO-d₆). [2]
| Peak | Chemical Shift (ppm) | Assignment |
| 1 | 156.6 | C-6 |
| 2 | 152.8 | C-2 |
| 3 | 149.5 | C-4 |
| 4 | 119.8 | -CN |
| 5 | 88.3 | C-3 |
| 6 | 86.3 | C-5 |
Table 3: ¹³C NMR Spectral Data of this compound (100 MHz, DMSO-d₆). [2]
Infrared (IR) Spectroscopy
| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |
| 3450-3300 | N-H Stretch | Primary Amine |
| 2230-2210 | C≡N Stretch | Nitrile |
| 1650-1580 | C=C Stretch | Aromatic Ring |
| 1640-1560 | N-H Bend | Primary Amine |
| 1100-1000 | C-Br Stretch | Aryl Bromide |
Table 4: Predicted Infrared Absorption Bands for this compound.
Mass Spectrometry (MS)
Experimentally determined mass spectrometry data for this compound is not available in the searched literature. However, predicted collision cross-section (CCS) values for different adducts are provided in Table 5.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 197.96614 | 127.9 |
| [M+Na]⁺ | 219.94808 | 141.9 |
| [M-H]⁻ | 195.95158 | 131.1 |
Table 5: Predicted Mass Spectrometry Data for this compound. [1]
Experimental Protocols
Proposed Synthesis of this compound
The following is a proposed experimental protocol for the synthesis of this compound, adapted from procedures for similar compounds. This procedure involves the bromination of 6-aminonicotinonitrile.
Materials:
-
6-aminonicotinonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Water
-
Chloroform
-
Anhydrous magnesium sulfate
-
Sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
Dissolve 6-aminonicotinonitrile (1 equivalent) in acetonitrile.
-
Add N-Bromosuccinimide (1.2 equivalents) to the solution at room temperature while stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add water to the reaction mixture.
-
Extract the product with chloroform.
-
Wash the organic layer with an aqueous solution of sodium thiosulfate and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Synthetic workflow for this compound.
Characterization Methods
Standard analytical techniques are employed for the characterization of the synthesized compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆).
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.
Potential Applications in Drug Discovery
While specific biological targets for this compound have not been identified in the searched literature, substituted aminopyridines are a well-established class of compounds in medicinal chemistry with a broad range of biological activities. They are known to act as kinase inhibitors, which are crucial in cancer therapy, and also exhibit anti-inflammatory properties.
The presence of the amino, bromo, and nitrile functional groups makes this compound a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom, in particular, is amenable to various cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships.
Caption: Potential therapeutic applications of this compound derivatives.
Conclusion
This compound is a valuable heterocyclic compound with a well-defined molecular structure and formula. This guide has provided a summary of its known physicochemical and spectroscopic properties, a proposed synthetic route, and an overview of its potential applications in drug discovery. Further experimental investigation into its synthesis, comprehensive spectroscopic characterization, and biological evaluation is warranted to fully explore its potential as a key intermediate in the development of novel therapeutics.
References
Purity Analysis of 6-Amino-5-bromonicotinonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-5-bromonicotinonitrile is a key building block in medicinal chemistry, frequently utilized in the synthesis of various pharmacologically active compounds. Its chemical structure, featuring a pyridine ring substituted with an amino, a bromo, and a nitrile group, makes it a versatile intermediate for the development of novel therapeutics. The purity of this starting material is of paramount importance as impurities can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the analytical methodologies for the purity assessment of this compound, including detailed experimental protocols, data presentation, and an analysis of potential impurities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 477871-32-2 |
| Molecular Formula | C₆H₄BrN₃ |
| Molecular Weight | 198.02 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 194-195 °C |
| Boiling Point | 294.4 °C (Predicted) |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |
Analytical Methodologies for Purity Assessment
A multi-faceted analytical approach is essential for the comprehensive purity evaluation of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the primary technique for determining the purity of this compound and quantifying its impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 2000.
-
-
Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity by the area normalization method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, as well as for determining residual solvents. Due to the polar nature of this compound, derivatization is often required to enhance its volatility for GC analysis.[1]
Experimental Protocol (for Residual Solvents):
-
Instrumentation: A GC system coupled with a Mass Spectrometer (MS) and a headspace autosampler.
-
Chromatographic Conditions:
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.
-
Oven Program: 40 °C (hold for 5 minutes), ramp to 240 °C at 10 °C/min, hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-350 amu.
-
-
Sample Preparation:
-
Accurately weigh about 100 mg of the this compound sample into a headspace vial.
-
Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide) and seal the vial.
-
-
Analysis: The vial is heated and a portion of the headspace gas is injected into the GC-MS. The resulting chromatogram is analyzed to identify and quantify any residual solvents by comparing their retention times and mass spectra to known standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural confirmation of this compound and the identification of structurally related impurities.[2]
Experimental Protocol:
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2-5 seconds.
-
Data Presentation
The quantitative data obtained from the analytical procedures should be summarized in clear and concise tables for easy interpretation and comparison.
Table 2: Illustrative HPLC Purity Data for this compound
| Peak No. | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 3.5 | 1500 | 0.05 | Impurity A |
| 2 | 8.2 | 2985000 | 99.50 | This compound |
| 3 | 10.1 | 6000 | 0.20 | Impurity B |
| 4 | 12.5 | 7500 | 0.25 | Impurity C |
Table 3: Illustrative GC-MS Data for Residual Solvents
| Solvent | Retention Time (min) | Concentration (ppm) | Limit (ppm) |
| Methanol | 2.8 | 50 | < 3000 |
| Acetonitrile | 3.5 | 20 | < 410 |
| Dichloromethane | 4.1 | Not Detected | < 600 |
Table 4: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~8.3 | s | H-2 |
| ¹H | ~7.9 | s | H-4 |
| ¹H | ~6.5 | br s | -NH₂ |
| ¹³C | ~160 | s | C-6 |
| ¹³C | ~155 | s | C-2 |
| ¹³C | ~145 | s | C-4 |
| ¹³C | ~118 | s | -CN |
| ¹³C | ~105 | s | C-3 |
| ¹³C | ~95 | s | C-5 |
Potential Impurities and Synthesis Pathway
Understanding the synthetic route of this compound is crucial for identifying potential process-related impurities. A plausible synthesis is outlined below.
Table 5: Potential Process-Related Impurities
| Impurity ID | Structure / Name | Potential Source |
| Impurity A | 2-Amino-5-bromopyridine | Unreacted starting material. |
| Impurity B | 2-Amino-5-bromopyridine N-oxide | Unreacted intermediate from the oxidation step. |
| Impurity C | 2-Amino-3-cyano-5-bromopyridine N-oxide | Unreacted intermediate from the cyanation step. |
| Impurity D | 6-Amino-5-chloronicotinonitrile | Presence of chloride impurities in the brominating agent or starting materials. |
| Impurity E | Dimer of this compound | Side reaction during synthesis or degradation. |
Forced Degradation Studies
Forced degradation studies are performed to understand the intrinsic stability of this compound and to ensure that the analytical methods are stability-indicating.
Table 6: Potential Degradation Products
| Degradation Condition | Potential Degradation Product | Rationale |
| Acidic Hydrolysis | 6-Amino-5-bromo-nicotinamide | Hydrolysis of the nitrile group to an amide. |
| Basic Hydrolysis | 6-Amino-5-bromo-nicotinic acid | Hydrolysis of the nitrile group to a carboxylic acid. |
| Oxidative (H₂O₂) | This compound N-oxide | Oxidation of the pyridine nitrogen. |
| Thermal | Dimerization or polymerization products | High temperatures can induce self-reaction. |
| Photolytic | Debrominated product (6-Aminonicotinonitrile) | UV light can cause cleavage of the C-Br bond. |
Conclusion
The purity of this compound is a critical quality attribute that requires a robust analytical control strategy. A combination of HPLC for purity and impurity quantification, GC-MS for residual solvents, and NMR for structural confirmation provides a comprehensive approach to ensure its quality. Understanding the synthesis pathway and potential degradation products is essential for developing and validating stability-indicating analytical methods, ultimately ensuring the safety and efficacy of the final pharmaceutical products derived from this important intermediate.
Mandatory Visualizations
References
Methodological & Application
Application Notes and Protocols for the Functionalization of 6-Amino-5-bromonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the functionalization of 6-amino-5-bromonicotinonitrile, a versatile building block in medicinal chemistry. The presence of amino, bromo, and cyano groups on the pyridine ring offers multiple reaction sites for diversification, making it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. The primary strategies for functionalization involve palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide array of substituents at the 5-position.
Key functionalization reactions include Suzuki-Miyaura coupling for carbon-carbon bond formation with boronic acids, Buchwald-Hartwig amination for carbon-nitrogen bond formation with amines, and Sonogashira coupling for carbon-carbon bond formation with terminal alkynes.[1] These methods are fundamental for creating libraries of compounds for drug discovery programs.[2]
Comparative Data of Functionalization Reactions
The selection of a specific functionalization method will depend on the desired final compound. The following table summarizes typical reaction conditions and reported yields for palladium-catalyzed cross-coupling reactions on related bromopyridine scaffolds. Note that optimization may be required for this compound due to the electronic and coordinating effects of the amino group.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [2] |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 92 | [2] |
| Suzuki-Miyaura | 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 | 78 | [2] |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 110 | 18 | High | [1] |
| Buchwald-Hartwig | Primary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | - | High | [3] |
| Sonogashira | Phenylacetylene | Pd(dppf)Cl₂·CH₂Cl₂ / CuI | Et₃N | DMF | 100 | 8-10 | High | [1] |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | - | High | [3] |
Experimental Protocols
Suzuki-Miyaura Coupling: Synthesis of 6-Amino-5-aryl-nicotinonitriles
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between aryl halides and boronic acids.[2][4] This reaction is instrumental in synthesizing biaryl compounds.
General Reaction Scheme:
General scheme for Suzuki-Miyaura coupling.
Detailed Protocol:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base such as K₂CO₃ (2.0 mmol, 2.0 equiv) or Cs₂CO₃ (1.4 mmol, 1.4 equiv).
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%) or a combination of a palladium precursor and a ligand like Pd₂(dba)₃/SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane.
-
Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir for the indicated time (8-16 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-amino-5-aryl-nicotinonitrile.[3][4]
Catalytic Cycle Visualization:
Catalytic cycle for the Suzuki-Miyaura coupling.[3]
Buchwald-Hartwig Amination: Synthesis of 6-Amino-5-(amino)-nicotinonitriles
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds.[5][6] It allows for the coupling of aryl halides with a broad range of primary and secondary amines.
General Reaction Scheme:
General scheme for Buchwald-Hartwig amination.
Detailed Protocol:
-
In a dry Schlenk tube, combine the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 equiv), a suitable phosphine ligand (e.g., XantPhos or XPhos, 0.02-0.04 equiv), and a strong base (e.g., Cs₂CO₃ or NaOtBu, 1.2-1.4 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene, followed by this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction's progress using TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired 6,5-diaminonicotinonitrile derivative.[1][3]
Catalytic Cycle Visualization:
Catalytic cycle for Buchwald-Hartwig amination.[3][5]
Sonogashira Coupling: Synthesis of 6-Amino-5-(alkynyl)-nicotinonitriles
The Sonogashira coupling reaction is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[7] This reaction is catalyzed by palladium and a copper co-catalyst.[2]
General Reaction Scheme:
General scheme for Sonogashira coupling.
Detailed Protocol:
-
To a dry Schlenk tube or sealed vial, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05 mmol, 5 mol%), and copper(I) iodide (0.1 mmol, 10 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add a suitable solvent such as DMF or a THF/triethylamine mixture, followed by a base (e.g., triethylamine, 2.0 mmol, 2.0 equiv).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (room temperature to 100 °C) for 8-10 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash with water and brine (or saturated aqueous NH₄Cl if a THF/Et₃N system is used).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the desired 6-amino-5-alkynyl-nicotinonitrile.[1][3]
Catalytic Cycle Visualization:
Catalytic cycles for the Sonogashira coupling.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
The Versatility of 6-Amino-5-bromonicotinonitrile: A Gateway to Novel Heterocyclic Compounds for Drug Discovery
For Immediate Release
Shanghai, China – December 25, 2025 – 6-Amino-5-bromonicotinonitrile is a pivotal building block in the synthesis of a diverse array of heterocyclic compounds, particularly fused pyrimidine derivatives, which are of significant interest in medicinal chemistry. Its unique trifunctional nature, possessing an amino group, a bromo substituent, and a nitrile moiety, allows for versatile chemical transformations, leading to the construction of complex molecular architectures with promising therapeutic potential. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic entities.
Application Notes
This compound serves as a key precursor for the synthesis of various heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. These scaffolds are recognized for their wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic positioning of the amino and cyano groups facilitates cyclization reactions to form the pyrimidine ring, while the bromine atom offers a reactive handle for further functionalization through cross-coupling reactions, enabling the introduction of diverse substituents to modulate biological activity.
One of the most prominent applications of this building block is in the development of kinase inhibitors. Specifically, derivatives of pyrido[2,3-d]pyrimidines synthesized from related aminopyridine precursors have shown potent inhibitory activity against Pim-1 kinase and Epidermal Growth Factor Receptor (EGFR) kinases, which are crucial targets in oncology.[4][5][6]
Key Synthetic Strategies:
-
Cyclization Reactions: The vicinal amino and cyano groups are perfectly poised for condensation reactions with various electrophiles to construct the fused pyrimidine ring. Common reagents include urea, formamide, and guanidine.
-
Multicomponent Reactions (MCRs): This atom-economical approach allows for the one-pot synthesis of complex heterocyclic structures from three or more starting materials, streamlining the synthetic process.[7][8][9]
-
Cross-Coupling Reactions: The bromo substituent is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the introduction of aryl, heteroaryl, and amino moieties to explore the chemical space around the core scaffold.
The following sections provide detailed protocols for the synthesis of pyrido[2,3-d]pyrimidine derivatives, inspired by methodologies reported for structurally similar aminopyridine carbonitriles.
Experimental Protocols
Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative
This protocol describes a general procedure for the synthesis of a pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold, a common core in many biologically active molecules.
Workflow for Pyrido[2,3-d]pyrimidine Synthesis
Caption: Synthetic workflow for pyrido[2,3-d]pyrimidine derivatives.
Materials:
-
This compound
-
Urea
-
High-boiling point solvent (e.g., diphenyl ether or N,N-Dimethylformamide)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of this compound (1 equivalent) and urea (1.5 equivalents) is heated in a high-boiling point solvent at 160-190°C for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with ethanol, and then with a dilute HCl solution to remove any unreacted starting materials and byproducts.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to afford the pure 7-bromo-1H-pyrido[2,3-d]pyrimidine-2,4(3H,8H)-dione.
Protocol 2: Synthesis of 2-Substituted-pyrido[2,3-d]pyrimidin-4(3H)-ones
This protocol outlines a method for synthesizing pyrido[2,3-d]pyrimidines with substitution at the 2-position, which has been shown to be crucial for kinase inhibitory activity. This is a representative procedure based on the reactions of o-aminonicotinonitriles.
Workflow for 2-Substituted-pyrido[2,3-d]pyrimidin-4(3H)-one Synthesis
Caption: Synthesis of 2-substituted pyrido[2,3-d]pyrimidinones.
Materials:
-
This compound
-
Appropriate acyl chloride (e.g., benzoyl chloride, 2,4-dichlorobenzoyl chloride)
-
Pyridine
-
Acetonitrile
-
Ice
Procedure:
-
To a solution of this compound (1 equivalent) in acetonitrile, add pyridine (2 equivalents).
-
Slowly add the desired acyl chloride (1.1 equivalents) to the mixture at room temperature.
-
The reaction mixture is then heated under reflux for 8-12 hours, with progress monitored by TLC.
-
After completion, the mixture is cooled and poured into crushed ice.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-substituted-7-bromo-pyrido[2,3-d]pyrimidin-4(3H)-one.
Data Presentation
The following tables summarize the biological activity of representative pyrido[2,3-d]pyrimidine derivatives synthesized from aminopyridine precursors, showcasing their potential as anticancer agents.
Table 1: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| 4 | MCF-7 | 0.57 | [5] |
| 11 | MCF-7 | 1.31 | [5] |
| 4 | HepG2 | 1.13 | [5] |
| 11 | HepG2 | 0.99 | [5] |
| B1 | H1975 | 0.087 | [10] |
| B7 | H1975 | 0.023 | [10] |
| B11 | H1975 | 0.106 | [10] |
| B7 | A549 | 0.441 | [10] |
| B11 | A549 | 0.655 | [10] |
Table 2: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| 4 | PIM-1 | 11.4 | [5] |
| 10 | PIM-1 | 17.2 | [5] |
| Staurosporine (Control) | PIM-1 | 16.7 | [5] |
| B1 | EGFRL858R/T790M | 13 | [10] |
Signaling Pathway
The development of PIM-1 kinase inhibitors is a key area of research where this compound derivatives can play a crucial role. The following diagram illustrates the logical relationship in the development of these inhibitors.
Logical Flow for PIM-1 Kinase Inhibitor Development
Caption: Development pipeline for PIM-1 kinase inhibitors.
These application notes and protocols provide a foundational guide for the utilization of this compound in the synthesis of novel heterocyclic compounds. The versatility of this building block, coupled with the potent biological activities of its derivatives, underscores its importance in modern drug discovery and development.
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orgchemres.org [orgchemres.org]
- 8. Frontiers | Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Amino-5-bromonicotinonitrile in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 6-Amino-5-bromonicotinonitrile as a versatile scaffold in the synthesis of novel kinase inhibitors. The strategic positioning of the amino, bromo, and nitrile functionalities on the pyridine ring offers a platform for extensive chemical modification, enabling the development of potent and selective inhibitors for various kinase targets.
The primary synthetic strategies discussed herein revolve around palladium-catalyzed cross-coupling reactions at the C-5 bromine position, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, to introduce diverse aryl, heteroaryl, and amino substituents. Further modifications of the C-6 amino group and the C-3 nitrile group can also be explored to optimize biological activity and pharmacokinetic properties.
Key Synthetic Strategies
The synthetic utility of this compound lies in its capacity for sequential and regioselective functionalization. The bromine atom serves as a versatile handle for introducing molecular diversity, a common strategy in the development of kinase inhibitors that target the ATP-binding site. The 2-aminopyridine motif is a well-established pharmacophore that often forms crucial hydrogen bond interactions with the hinge region of many kinases.
A general synthetic workflow for the derivatization of this compound is outlined below. This workflow highlights the key transformations used to generate a library of kinase inhibitor candidates.
Target Kinase Families and Signaling Pathways
Derivatives of aminopyridine and aminopyrimidine scaffolds have shown significant activity against a range of protein kinases, particularly those implicated in cancer and autoimmune diseases.[1] Key targets include Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK).
Janus Kinase (JAK) - STAT Signaling Pathway
The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors. Dysregulation of this pathway is a hallmark of many inflammatory diseases and cancers. Inhibitors targeting JAKs, such as JAK3, can block the phosphorylation and activation of downstream STAT proteins, thereby modulating the transcription of pro-inflammatory genes.[2]
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[3] Irreversible inhibitors that form a covalent bond with a cysteine residue in the BTK active site have proven to be effective therapies for B-cell malignancies.[3][4]
Quantitative Data Summary
The following tables summarize representative quantitative data for a hypothetical series of kinase inhibitors derived from this compound. The data is modeled on published results for structurally related compounds.
Table 1: Suzuki-Miyaura Coupling Derivatives - Inhibition of JAK3
| Compound ID | R Group (at C-5) | Target Kinase | IC50 (nM) |
| 1a | Phenyl | JAK3 | 120 |
| 1b | 4-Fluorophenyl | JAK3 | 85 |
| 1c | 1-Methyl-1H-pyrazol-4-yl | JAK3 | 35 |
| 1d | Thiophen-3-yl | JAK3 | 98 |
Table 2: Buchwald-Hartwig Amination Derivatives - Inhibition of BTK
| Compound ID | R Group (at C-5) | Target Kinase | IC50 (nM) |
| 2a | Aniline | BTK | 75 |
| 2b | 3-Chloroaniline | BTK | 42 |
| 2c | Piperidin-1-yl | BTK | 150 |
| 2d | Morpholino | BTK | 210 |
Experimental Protocols
The following protocols are representative examples of the key synthetic and biological evaluation methods.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Amino-5-(aryl/heteroaryl)nicotinonitrile Derivatives
This protocol details a standard procedure for the palladium-catalyzed coupling of this compound with a boronic acid derivative.
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vial with nitrogen gas three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-Amino-5-aryl-nicotinonitrile derivative.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 5,6-Diaminonicotinonitrile Derivatives
This protocol outlines a standard procedure for the palladium-catalyzed amination of this compound with an amine.
Materials:
-
This compound
-
Amine derivative
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Celite
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the amine derivative (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the flask with argon gas three times.
-
Add anhydrous toluene (10 mL) to the flask.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 5,6-diaminonicotinonitrile derivative.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol provides a general method for determining the in vitro inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compounds
-
Target kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control wells).
-
Prepare a master mix containing the kinase and substrate in the appropriate assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the kinase/substrate master mix to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.[1]
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[1]
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 4. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Step-by-Step Synthesis of 6-Phenylnicotinonitrile from 6-Amino-5-bromonicotinonitrile
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted nicotinonitrile derivatives is a critical step in the discovery of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. This document provides a detailed protocol for the synthesis of 6-phenylnicotinonitrile from 6-amino-5-bromonicotinonitrile via a palladium-catalyzed Suzuki-Miyaura coupling reaction with phenylboronic acid.
The presence of the amino group on the pyridine ring can influence the reactivity of the substrate, and the conditions provided herein are based on established protocols for similar halo-substituted aminopyridines. Optimization of the reaction parameters may be necessary to achieve the desired yield and purity for specific applications.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 6-phenylnicotinonitrile from this compound.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Phenylboronic Acid |
| Product | 6-Phenylnicotinonitrile |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent System | Toluene / Water |
| Reaction Temperature | 100 °C |
| Reaction Time | 12 hours |
| Molar Ratio (Substrate:Reagent:Base:Catalyst) | 1 : 1.2 : 2 : 0.05 |
| Theoretical Yield | Based on a 1 mmol scale of this compound |
| Expected Purity | >95% after purification |
Experimental Protocols
This section details the step-by-step methodology for the synthesis of 6-phenylnicotinonitrile.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.).
-
Add phenylboronic acid (1.2 mmol, 1.2 eq.) and anhydrous potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq.).
-
-
Inert Atmosphere:
-
Seal the flask and evacuate the atmosphere within, followed by backfilling with an inert gas (nitrogen or argon).
-
Repeat this evacuation-backfill cycle three times to ensure the reaction is carried out under anaerobic conditions.
-
-
Solvent Addition and Reaction:
-
To the flask, add anhydrous toluene (10 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Workup:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Add water (20 mL) to the reaction flask and transfer the contents to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the dried organic solution to remove the sodium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6-phenylnicotinonitrile.
-
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Suzuki-Miyaura coupling of this compound.
Caption: Step-by-step experimental workflow for the synthesis.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Amino-5-bromonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinonitrile scaffolds are integral to medicinal chemistry, forming the structural core of numerous biologically active compounds. The strategic functionalization of the pyridine ring is a key methodology for modulating the physicochemical and pharmacological properties of these molecules. 6-Amino-5-bromonicotinonitrile is a valuable and versatile building block for drug discovery, offering a reactive handle for the introduction of diverse molecular fragments at the 5-position through palladium-catalyzed cross-coupling reactions.
These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, represent powerful and indispensable tools for carbon-carbon and carbon-nitrogen bond formation. They enable the synthesis of a wide array of novel 6-amino-5-substituted-nicotinonitrile derivatives, which are of significant interest for the development of therapeutics such as kinase inhibitors and receptor antagonists.[1]
This document provides detailed application notes and experimental protocols for these key palladium-catalyzed cross-coupling reactions on this compound. While specific literature on this exact substrate is limited, the following protocols are based on well-established procedures for the closely related and extensively studied 6-bromonicotinonitrile, and are expected to be readily adaptable.[2]
I. Suzuki-Miyaura Coupling: Synthesis of 6-Amino-5-aryl-nicotinonitriles
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds from aryl halides and boronic acids or their esters.[1][3] This reaction is particularly valuable for introducing a variety of aryl and heteroaryl groups at the 5-position of the this compound core.
General Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Quantitative Data for Suzuki-Miyaura Coupling:
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of related bromopyridine substrates. These serve as a strong starting point for optimization with this compound.
| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85[1] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 92[1] |
| 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 | 78[1] |
Detailed Experimental Protocol:
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)[4]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)[1]
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)[4]
-
Toluene (5 mL, degassed)[1]
-
Water (1.25 mL, degassed)[1]
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[4]
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).[1]
-
Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[1]
-
Via syringe, add the degassed toluene/water (4:1) mixture.[1]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction to room temperature.[1]
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 6-amino-5-aryl-nicotinonitrile.
II. Heck Reaction: Synthesis of 6-Amino-5-vinyl-nicotinonitriles
The Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes, providing a valuable method for C(sp²)–C(sp²) bond formation.[5][6][7] This reaction allows for the introduction of various vinyl groups at the 5-position of the nicotinonitrile core.
General Reaction Scheme:
Caption: General scheme for the Heck reaction of this compound with an alkene.
Quantitative Data for Heck Reaction:
The following table summarizes typical reaction conditions for the Heck reaction of related bromopyridine substrates.
| Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | NMP | 120-140 | 16-24 | High |
| Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 | 12 | 80-90 |
| Cyclohexene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 130 | 24 | Moderate |
Detailed Experimental Protocol:
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., n-Butyl acrylate) (1.5 mmol, 1.5 equiv)[1]
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)[1]
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%)[1]
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)[1]
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)[1]
-
Reaction tube or flask
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a dry reaction tube, dissolve this compound (1.0 mmol) and the alkene (1.5 mmol) in anhydrous DMF (5 mL).[1]
-
Add triethylamine (2.0 mmol).[1]
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and P(o-tol)₃ (0.04 mmol) in a small amount of DMF.
-
Add the catalyst solution to the reaction mixture.
-
Seal the tube and purge with an inert gas.
-
Heat the reaction mixture to 120-140 °C with stirring for 16-24 hours.[5]
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding 6-amino-5-vinyl-nicotinonitrile.[5]
III. Sonogashira Coupling: Synthesis of 6-Amino-5-alkynyl-nicotinonitriles
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond through the reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[1][8][9] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes.
General Reaction Scheme:
Caption: General scheme for the Sonogashira coupling of this compound with a terminal alkyne.
Quantitative Data for Sonogashira Coupling:
The following table summarizes typical reaction conditions for the Sonogashira coupling of related bromopyridine substrates.
| Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(dppf)Cl₂·CH₂Cl₂ / CuI | Et₃N | DMF | 100 | 8-10 | High[4] |
| 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 92[2] |
| 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 80 | 6 | 85 |
Detailed Experimental Protocol:
Materials:
-
This compound (1.1 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.0 equiv)[10]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)[10]
-
Copper(I) iodide (CuI) (0.10 equiv)[10]
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous and degassed)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.1 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF and triethylamine (typically a 2:1 v/v ratio of THF:Et₃N).[10]
-
Add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.10 equiv).[10]
-
Stir the mixture at room temperature for 5 minutes.
-
Add the terminal alkyne (1.0 equiv) dropwise.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.[10]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
IV. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C–N bonds, coupling aryl halides with primary or secondary amines.[11][12] This reaction provides access to a diverse range of 5-amino-substituted nicotinonitrile derivatives.
General Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Quantitative Data for Buchwald-Hartwig Amination:
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of related bromopyridine substrates.
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 110 | 16-18 | 60-88[2][4] |
| Aniline | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | 12 | 80-95 |
| Benzylamine | Pd₂(dba)₃ / DavePhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | High |
Detailed Experimental Protocol:
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)[4]
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)[4]
-
XantPhos (0.04 mmol, 4 mol%)[4]
-
Cesium carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv)[4]
-
Toluene (5 mL, anhydrous and degassed)[4]
-
Schlenk tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), XantPhos (0.04 mmol), and cesium carbonate (1.4 mmol).[4]
-
Evacuate and backfill the tube with an inert gas.[4]
-
Add toluene (5 mL), this compound (1.0 mmol), and morpholine (1.2 mmol).[4]
-
Seal the tube and heat the mixture to 110 °C for 18 hours.[4]
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.[4]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[4]
-
Purify the residue by column chromatography to obtain the desired 6-amino-5-(substituted-amino)-nicotinonitrile.[4]
Visualizations
Palladium-Catalyzed Cross-Coupling Cycle
The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The cycle involves three key steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[2]
A generalized catalytic cycle for palladium cross-coupling reactions.
Experimental Workflow
The diagram below outlines a typical experimental workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.
A typical experimental workflow for palladium-catalyzed cross-coupling.
Conclusion
Palladium-catalyzed cross-coupling reactions are highly effective and versatile methods for the functionalization of this compound. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions provide efficient pathways to a diverse range of 5-substituted 6-aminonicotinonitrile derivatives. The protocols and data presented in this document serve as a valuable resource for researchers in medicinal chemistry and organic synthesis, aiming to facilitate the development of novel compounds with potential therapeutic applications. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be key to achieving high yields and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Scalable Synthesis of 6-Amino-5-bromonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-5-bromonicotinonitrile is a key building block in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide range of pharmaceutical compounds. Its structure, featuring a pyridine ring with amino, bromo, and cyano functionalities, allows for diverse chemical modifications, making it a valuable scaffold in drug discovery programs. This document provides detailed, scalable methods for the synthesis of this compound, focusing on a robust two-step approach. The protocols are designed to be adaptable for both laboratory-scale and larger-scale production.
Overview of the Synthetic Strategy
The presented synthesis is a two-step process commencing with a commercially available starting material, 6-chloronicotinonitrile. The first step involves a palladium-catalyzed amination to introduce the amino group, followed by a regioselective bromination to yield the final product.
Caption: Overall two-step synthetic workflow.
Step 1: Synthesis of 6-Aminonicotinonitrile via Buchwald-Hartwig Amination
The first step is the conversion of 6-chloronicotinonitrile to 6-aminonicotinonitrile using a palladium-catalyzed Buchwald-Hartwig amination. This reaction is known for its high efficiency and scalability in forming carbon-nitrogen bonds.[1][2][3][4]
Reaction Pathway
Caption: Buchwald-Hartwig amination reaction.
Experimental Protocol
Materials:
-
6-Chloronicotinonitrile
-
Ammonia solution (e.g., 7 N in methanol) or Benzophenone imine (as an ammonia surrogate)[4]
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Josiphos-type ligand (e.g., SL-J009-1) or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 6-chloronicotinonitrile (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the phosphine ligand (0.01-0.05 eq).
-
Add anhydrous toluene to the vessel.
-
Add the base, sodium tert-butoxide (1.5-2.0 eq).
-
Add the ammonia source (e.g., ammonia in methanol, 2.0-3.0 eq). If using benzophenone imine, it is typically used in a 1:1 molar ratio with the aryl halide.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-aminonicotinonitrile.
Quantitative Data
| Parameter | Value | Reference |
| Scale | 1-100 g | [1][2][3][4] |
| Typical Yield | 85-95% | [1][2][3][4] |
| Purity (post-chromatography) | >98% | |
| Reaction Time | 12-24 hours | [1][2][3][4] |
| Temperature | 80-110 °C | [1][2][3][4] |
| Catalyst Loading | 1-5 mol% | [1][2][3][4] |
Step 2: Regioselective Bromination of 6-Aminonicotinonitrile
The second step involves the regioselective bromination of 6-aminonicotinonitrile at the C5 position using N-bromosuccinimide (NBS). The electron-donating amino group activates the pyridine ring, directing the electrophilic bromine to the ortho position.[5][6]
Reaction Pathway
Caption: Regioselective bromination reaction.
Experimental Protocol
Materials:
-
6-Aminonicotinonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 6-aminonicotinonitrile (1.0 eq) in the chosen solvent (acetonitrile or DCM) in a reaction vessel.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.[5]
Quantitative Data
| Parameter | Value | Reference |
| Scale | 1-50 g | [5][6] |
| Typical Yield | 90-98% | [5] |
| Purity (post-purification) | >99% | |
| Reaction Time | 1-3 hours | [5] |
| Temperature | 0 °C to Room Temperature | [5] |
| Reagent Equiv. | 1.0-1.1 eq of NBS | [5] |
Summary
The described two-step synthesis provides a scalable and efficient route to this compound. The Buchwald-Hartwig amination of 6-chloronicotinonitrile is a reliable method for the synthesis of the key intermediate, 6-aminonicotinonitrile. Subsequent regioselective bromination with N-bromosuccinimide proceeds in high yield to afford the desired product. These protocols are well-suited for use in research, process development, and manufacturing environments within the pharmaceutical industry.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. heteroletters.org [heteroletters.org]
Application Notes: The Use of 6-Amino-5-bromonicotinonitrile in Solid-Phase Organic Synthesis for the Generation of Diverse Heterocyclic Libraries
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6-Amino-5-bromonicotinonitrile is a versatile trifunctional building block poised for the combinatorial synthesis of diverse heterocyclic scaffolds. Its constituent reactive handles—an amino group, a cyano group, and a bromine atom—offer orthogonal reactivity that can be exploited in solid-phase organic synthesis (SPOS) to generate libraries of substituted pyridopyrimidines and related heterocyclic systems. Such libraries are of significant interest in drug discovery for the identification of novel therapeutic agents.
The solid-phase approach offers distinct advantages over traditional solution-phase synthesis for library generation, including simplified purification through washing steps, the ability to drive reactions to completion using excess reagents, and amenability to automation. This document outlines a proposed methodology for the utilization of this compound in a solid-phase synthesis workflow to create a library of substituted pyridopyrimidine derivatives.
Proposed Synthetic Strategy:
The proposed strategy involves a multi-step sequence beginning with the immobilization of this compound onto a solid support. This is followed by an on-resin cyclization to construct the core heterocyclic scaffold, a diversification step utilizing the bromine atom, and finally, cleavage from the resin to yield the final products.
Experimental Protocols
Protocol 1: Immobilization of this compound on Wang Resin
This protocol describes the attachment of this compound to a Wang resin via the formation of a carbamate linker with the amino group.
Materials and Reagents:
| Reagent | Supplier | Grade |
| This compound | Commercial Source | >98% |
| Wang Resin | Commercial Source | 100-200 mesh, 1.0 mmol/g |
| N,N'-Diisopropylcarbodiimide (DIC) | Commercial Source | Synthesis Grade |
| 4-(Dimethylamino)pyridine (DMAP) | Commercial Source | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Commercial Source | Anhydrous |
| Dichloromethane (DCM) | Commercial Source | Anhydrous |
| p-Nitrophenyl chloroformate | Commercial Source | Synthesis Grade |
| Diisopropylethylamine (DIPEA) | Commercial Source | Synthesis Grade |
Procedure:
-
Resin Swelling: Swell Wang resin (1 g, 1.0 mmol) in anhydrous DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Activation of Resin: Drain the DMF. To the swollen resin, add a solution of p-nitrophenyl chloroformate (3.0 mmol, 3 eq) and DIPEA (6.0 mmol, 6 eq) in anhydrous DCM (10 mL). Agitate the mixture at room temperature for 4 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Coupling of Aminonicotinonitrile: To the activated resin, add a solution of this compound (2.0 mmol, 2 eq) and DIPEA (4.0 mmol, 4 eq) in anhydrous DMF (10 mL). Agitate the mixture at room temperature for 16 hours.
-
Final Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.
Protocol 2: On-Resin Synthesis of a Pyrido[2,3-d]pyrimidine Core
This protocol outlines the construction of a fused pyrimidine ring system from the resin-bound aminonicotinonitrile.
Materials and Reagents:
| Reagent | Exemplary Structures |
| Resin-Bound this compound | From Protocol 1 |
| Guanidine hydrochloride | - |
| Sodium ethoxide | - |
| Anhydrous Ethanol | - |
| Formamidine acetate | For unsubstituted amino group at position 4 |
| N,N-Dimethylformamide dimethyl acetal | For dimethylaminomethyleneamino group at position 4 |
Procedure:
-
Resin Swelling: Swell the resin-bound this compound (0.5 g) in anhydrous ethanol (5 mL) for 1 hour.
-
Cyclization: To the swollen resin, add a solution of guanidine (generated in situ from guanidine hydrochloride (5 mmol, 10 eq) and sodium ethoxide (5 mmol, 10 eq) in anhydrous ethanol (10 mL)).
-
Reaction: Heat the mixture at 80°C with agitation for 24 hours.
-
Washing: Cool the reaction to room temperature. Drain the solution and wash the resin with ethanol (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.
Protocol 3: On-Resin Diversification via Suzuki Coupling
This protocol details the diversification of the resin-bound pyridopyrimidine through a Suzuki cross-coupling reaction at the bromine position.
Materials and Reagents:
| Reagent | Exemplary Structures |
| Resin-Bound Bromopyridopyrimidine | From Protocol 2 |
| Arylboronic Acids (R-B(OH)2) | Phenylboronic acid, 4-Methoxyphenylboronic acid, 3-Thienylboronic acid |
| Tetrakis(triphenylphosphine)palladium(0) | - |
| Sodium Carbonate (2M aqueous solution) | - |
| 1,4-Dioxane | Anhydrous |
Procedure:
-
Resin Swelling: Swell the resin-bound bromopyridopyrimidine (0.2 g) in 1,4-dioxane (3 mL) for 1 hour.
-
Reagent Addition: To the swollen resin, add the arylboronic acid (1.0 mmol, 5 eq), Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.25 eq), and 2M aqueous sodium carbonate (1 mL).
-
Reaction: Heat the mixture at 90°C with agitation for 16 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Washing: Cool the reaction to room temperature. Drain the solution and wash the resin with 1,4-dioxane/water (1:1) (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL). Dry the resin under vacuum.
Protocol 4: Cleavage of the Final Product from the Resin
This protocol describes the final step of releasing the synthesized library of compounds from the solid support.
Materials and Reagents:
| Reagent | Purpose |
| Trifluoroacetic Acid (TFA) | Cleavage Reagent |
| Dichloromethane (DCM) | Solvent |
| Triisopropylsilane (TIS) | Cation Scavenger |
Procedure:
-
Resin Preparation: Place the dry, final product-bound resin (from Protocol 3) in a reaction vessel.
-
Cleavage Cocktail Addition: Add a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5, v/v/v; 5 mL) to the resin.
-
Cleavage Reaction: Agitate the mixture at room temperature for 2 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional DCM (2 x 2 mL).
-
Isolation: Combine the filtrates and concentrate under reduced pressure. Precipitate the crude product by adding cold diethyl ether.
-
Purification: Purify the product by preparative HPLC to yield the desired compound library members.
Quantitative Data Summary (Hypothetical):
As this is a proposed methodology, experimental yields are not available. The success of each step would be monitored by qualitative tests (e.g., Kaiser test for free amines) and cleavage of a small amount of resin for LC-MS analysis of the intermediate products. The expected outcome is a library of compounds with diversity at the positions introduced by the cyclization and Suzuki coupling steps.
| Step | Input | Diversity Reagents (Examples) | Expected Output |
| Immobilization | This compound | - | Resin-bound starting material |
| Cyclization | Resin-bound aminonicotinonitrile | Guanidine, Formamidine acetate | Resin-bound pyridopyrimidine core |
| Diversification | Resin-bound bromopyridopyrimidine | Phenylboronic acid, 4-pyridylboronic acid, etc. | Resin-bound diversified product |
| Cleavage | Final resin-bound product | - | Purified final compound library |
Application Notes and Protocols for Monitoring Reactions with 6-Amino-5-bromonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 6-Amino-5-bromonicotinonitrile, a versatile building block in medicinal chemistry and drug development. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to enable accurate tracking of reaction progress, quantification of reactants and products, and identification of intermediates and byproducts.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a robust technique for monitoring the consumption of this compound and the formation of products in a reaction mixture. A reverse-phase HPLC method is generally suitable for this compound.
Application Note: Quantitative Analysis of a Suzuki-Miyaura Coupling Reaction
This protocol outlines the monitoring of the Suzuki-Miyaura coupling reaction between this compound and an arylboronic acid.
Reaction Scheme:
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
At specified time intervals, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot with a suitable solvent (e.g., 1 mL of acetonitrile/water 50:50 v/v) to stop the reaction and prevent further changes.
-
Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to separate the polar starting material from the potentially less polar product.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detector at 254 nm and 280 nm.
-
Column Temperature: 30 °C
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and the product by comparing their retention times with those of authentic standards.
-
Generate a calibration curve for the starting material and product using solutions of known concentrations.
-
Quantify the concentration of each species in the reaction aliquots by integrating the peak areas and using the calibration curves.
-
Plot the concentration of the reactant and product versus time to determine the reaction kinetics.
-
Quantitative Data Summary
| Compound | Retention Time (min) | λmax (nm) |
| This compound | ~ 5.2 | 254, 290 |
| Arylboronic Acid | ~ 3.8 | 254 |
| 6-Amino-5-aryl-nicotinonitrile | ~ 9.7 | 254, 310 |
| Internal Standard (e.g., Biphenyl) | ~ 12.1 | 254 |
Experimental Workflow for HPLC Monitoring
Caption: Workflow for HPLC monitoring of a chemical reaction.
Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Analysis
GC-MS is a powerful technique for identifying and quantifying volatile components in a reaction mixture, including starting materials, products, and potential byproducts, especially after derivatization to increase volatility.
Application Note: Analysis of a Buchwald-Hartwig Amination Reaction
This protocol describes the use of GC-MS to monitor a Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Reaction Scheme:
Experimental Protocol: GC-MS Analysis
-
Sample Preparation and Derivatization:
-
Withdraw an aliquot (e.g., 100 µL) from the reaction mixture and quench it.
-
For compounds with low volatility (like the amino-substituted products), derivatization may be necessary. A common method is silylation:
-
Evaporate the solvent from the quenched aliquot under a stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
-
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: Splitless injection of 1 µL at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 10 min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Determine the identity of each component by comparing its mass spectrum with a spectral library (e.g., NIST).
-
Quantify the relative amounts of reactants and products by comparing their peak areas, preferably using an internal standard.
-
Quantitative Data Summary (Illustrative)
| Compound | Retention Time (min) | Key m/z Fragments (after silylation if applicable) |
| This compound (derivatized) | ~ 12.5 | M+ (parent ion), fragments from loss of Br, TMS |
| Amine Reactant (derivatized) | Varies | M+ and characteristic fragments |
| 6-Amino-5-(dialkylamino)nicotinonitrile (derivatized) | ~ 15.8 | M+, fragments from loss of alkyl groups, TMS |
Logical Diagram for GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of a reaction mixture.
In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ NMR spectroscopy allows for real-time, non-invasive monitoring of a chemical reaction directly in the NMR tube, providing detailed structural information and quantitative data without the need for sample workup.
Application Note: Real-time Monitoring of a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol details the in-situ NMR monitoring of an SNAr reaction where the bromine atom of this compound is displaced by a nucleophile (e.g., an alkoxide).
Reaction Scheme:
Experimental Protocol: In-Situ NMR
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve a known amount of this compound (e.g., 10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d6).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantification.
-
Acquire an initial ¹H NMR spectrum (t=0) of the starting material and internal standard.
-
-
Reaction Initiation and Monitoring:
-
Add the nucleophile (e.g., a solution of sodium methoxide in methanol-d4) to the NMR tube, quickly mix, and place it in the pre-heated NMR spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes) to monitor the changes in the signals.
-
-
NMR Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard ¹H pulse sequence.
-
Acquisition Parameters:
-
Number of scans: 4-16 (depending on concentration)
-
Relaxation delay (d1): 5 seconds (to ensure quantitative integration)
-
Acquisition time: ~2-3 seconds
-
-
-
Data Processing and Analysis:
-
Process the series of spectra (Fourier transform, phase correction, baseline correction).
-
Identify the characteristic signals for the starting material, product, and internal standard.
-
Integrate the signals of the starting material and product relative to the integral of the internal standard.
-
Calculate the concentration of the reactant and product at each time point.
-
Plot the concentration data against time to obtain the reaction profile.
-
Quantitative Data Summary (Illustrative ¹H NMR in DMSO-d6)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration (relative) |
| This compound | H2: ~8.2, H4: ~7.8, NH2: ~6.5 | s, s, br s | 1, 1, 2 |
| Product (e.g., 6-Amino-5-methoxynicotinonitrile) | H2: ~8.0, H4: ~7.2, OMe: ~3.9, NH2: ~6.2 | s, s, s, br s | 1, 1, 3, 2 |
| Internal Standard (1,3,5-trimethoxybenzene) | Aromatic H: ~6.1, OMe: ~3.7 | s, s | 3, 9 |
Reaction Pathway Diagram
Caption: Simplified pathway for an SNAr reaction.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-5-bromonicotinonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Amino-5-bromonicotinonitrile, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and troubleshooting steps:
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Incomplete Reaction: The bromination of 6-aminonicotinonitrile may not be going to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration. Ensure the brominating agent was added in the correct stoichiometric amount.
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate and selectivity.
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Solution: For bromination using N-Bromosuccinimide (NBS), the reaction is typically carried out at room temperature. If the reaction is sluggish, a slight increase in temperature (e.g., to 40°C) can be attempted, but be cautious as this may also increase the formation of byproducts. For bromination with agents like 1,3-dibromo-5,5-dimethylhydantoin, a temperature of around 20°C has been shown to be effective in similar systems.[1]
-
-
Degradation of Starting Material or Product: The amino and cyano groups can be sensitive to harsh reaction conditions.
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Product Loss During Work-up and Purification: The product may be lost during extraction or purification steps.
-
Solution: Ensure the pH is appropriately adjusted during aqueous work-up to minimize the solubility of the product in the aqueous phase. When performing column chromatography, select an appropriate solvent system that provides good separation between the product and impurities.
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Q2: I am observing the formation of multiple products, including a potential di-brominated byproduct. How can I increase the selectivity of the reaction?
A2: The formation of multiple products, particularly di-brominated species, is a common challenge in the bromination of activated aromatic rings. Here’s how to enhance selectivity:
-
Choice of Brominating Agent: The reactivity of the brominating agent is crucial.
-
Stoichiometry of the Brominating Agent: An excess of the brominating agent will lead to over-bromination.
-
Solution: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent relative to the 6-aminonicotinonitrile.
-
-
Reaction Temperature: Higher temperatures can lead to decreased selectivity.
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Solution: Maintain the reaction at a controlled temperature, typically room temperature (20-25°C).[1] If necessary, cooling the reaction mixture in an ice bath during the addition of the brominating agent can help to control the reaction's exothermicity and improve selectivity.
-
Q3: What is the most effective method for purifying the crude this compound?
A3: The purification of this compound is critical to obtain a high-purity product. The choice of method depends on the nature of the impurities.
-
Column Chromatography: This is a highly effective method for separating the desired product from starting material and byproducts.
-
Procedure: Use silica gel as the stationary phase. A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane. The optimal solvent system should be determined by TLC analysis of the crude product.
-
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an efficient purification method.
-
Procedure: Suitable solvents for recrystallization include ethanol, isopropanol, or a mixture of ethyl acetate and hexane. The choice of solvent will depend on the solubility of the product and impurities at different temperatures.
-
-
Acid-Base Extraction: This can be used to remove acidic or basic impurities during the work-up.
-
Procedure: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to remove any unreacted basic starting material, followed by a wash with a dilute aqueous base (e.g., saturated NaHCO3 solution) to remove any acidic byproducts. Finally, wash with brine and dry the organic layer.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for the bromination of 6-aminonicotinonitrile and related compounds.
| Parameter | Value | Notes |
| Starting Material | 6-Aminonicotinonitrile | - |
| Brominating Agent | N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | DBDMH showed a 97.6% yield in a similar system.[1] |
| Solvent | Dichloromethane (CH2Cl2) or Acetonitrile (CH3CN) | CH2Cl2 was used with DBDMH.[1] |
| Molar Ratio (Substrate:Reagent) | 1 : 1.0 - 1.1 | A slight excess of the brominating agent can drive the reaction to completion. |
| Temperature | 20 - 25 °C | Room temperature is generally sufficient. |
| Reaction Time | 2 - 6 hours | Monitor by TLC. |
| Typical Yield | > 90% | Based on analogous reactions.[1] |
Experimental Protocol: Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound via the bromination of 6-aminonicotinonitrile using N-Bromosuccinimide (NBS).
Materials:
-
6-Aminonicotinonitrile
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-aminonicotinonitrile (1.0 eq) in anhydrous dichloromethane.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature (20-25°C).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed (typically 2-4 hours).
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Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 6-Amino-5-bromonicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 6-Amino-5-bromonicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two primary and most effective methods for the purification of solid this compound are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities, as well as the desired final purity of the compound.
Q2: What are the likely impurities in my crude this compound?
Common impurities can include unreacted starting materials, such as 2-amino-3-bromo-5-cyanopyridine, and side-products from the synthesis. Depending on the reaction conditions, these may include over-brominated or under-brominated analogs, as well as hydrolysis products of the nitrile group.
Q3: How can I assess the purity of my this compound?
High-Performance Liquid Chromatography (HPLC) is a highly effective technique for determining the purity of this compound. A reversed-phase method can separate the main compound from structurally similar impurities, allowing for accurate quantification.
Q4: My purified this compound is an off-white or yellowish solid. Is this normal?
While pure this compound is expected to be a white to light yellow solid, a slight coloration may not necessarily indicate significant impurity. However, a pronounced color may suggest the presence of colored byproducts, and further purification or analysis is recommended.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a given solvent at different temperatures.
| Solvent | Polarity Index | Qualitative Solubility | Solvent Type |
| Methanol | 5.1 | Moderate | Polar Protic |
| Ethanol | 4.3 | Moderate | Polar Protic |
| Isopropanol | 3.9 | Moderate | Polar Protic |
| Acetone | 5.1 | Moderate to High | Polar Aprotic |
| Acetonitrile | 5.8 | Moderate | Polar Aprotic |
| Ethyl Acetate | 4.4 | Low to Moderate | Ester |
| Dichloromethane | 3.1 | Moderate to Low | Halogenated |
| Toluene | 2.4 | Low | Nonpolar Aromatic |
| Hexane | 0.1 | Low / Insoluble | Nonpolar Aliphatic |
| Problem | Possible Cause | Solution |
| No crystal formation upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Reduce the solvent volume by evaporation and allow it to cool again.- Induce crystallization by adding a seed crystal or by scratching the inside of the flask with a glass rod at the solvent-air interface. |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the solute.- The cooling process is too rapid. | - Select a solvent with a lower boiling point.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Low recovery of the purified product. | - The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration. | - Use a minimal amount of hot solvent for dissolution.- Ensure the funnel and receiving flask are pre-heated before hot filtration. |
| The recovered crystals are still impure. | - Insoluble impurities were not removed.- The crystals were not washed properly. | - Perform a hot filtration step before cooling.- Wash the filtered crystals with a small amount of ice-cold recrystallization solvent. |
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.
| Problem | Possible Cause | Solution |
| The compound does not elute from the column. | - The eluting solvent is not polar enough. | - Gradually increase the polarity of the eluting solvent system. |
| Poor separation of the compound from impurities. | - The chosen solvent system is not optimal.- The column was not packed properly, leading to channeling. | - Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand.- Ensure the column is packed uniformly without air bubbles or cracks. |
| The compound streaks or "tails" down the column. | - The compound is interacting too strongly with the silica gel (e.g., basic amines).- The sample was overloaded on the column. | - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.- Use an appropriate amount of crude material for the column size. |
| The compound appears to have decomposed on the column. | - The compound is unstable on silica gel. | - Test the stability of your compound on a TLC plate first. If it is unstable, consider using a different stationary phase like alumina or deactivated silica gel. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: General Column Chromatography Procedure
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system that provides good separation of the desired product from impurities. Aim for an Rf value of approximately 0.25-0.35 for the product. A common starting point for compounds like this is a mixture of hexane and ethyl acetate. A reported system for a similar synthesis is hexane/ethyl acetate (3:1, v/v).[2]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle into a uniform and compact bed. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if solubility is an issue) and carefully apply it to the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions. Maintain a consistent flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Suggested HPLC Method for Purity Assessment
This method is based on a protocol for the structurally similar compound 6-Amino-5-bromouracil and may require optimization for this compound.[3]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility). The exact ratio should be optimized through method development.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Step-by-step workflow for purifying this compound using column chromatography.
Caption: A logical diagram for troubleshooting common issues in the purification of chemical compounds.
References
Overcoming common side reactions in 6-Amino-5-bromonicotinonitrile chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered in the chemistry of 6-Amino-5-bromonicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed during the synthesis and handling of this compound?
A1: Common impurities can arise from starting materials, side reactions during synthesis, or degradation. Potential impurities include residual starting materials, intermediates, and byproducts from side reactions such as hydrolysis, dehalogenation, or dimerization. It is crucial to monitor reaction conditions closely to minimize the formation of these impurities.
Q2: How can I purify crude this compound?
A2: The primary methods for purifying this compound and its derivatives are recrystallization and column chromatography. The choice of method depends on the physical state of the product (solid or oil), the nature of the impurities, and the desired final purity.
Q3: What are the optimal storage conditions for this compound to prevent degradation?
A3: To ensure stability, this compound should be stored in a cool, dark place under an inert atmosphere. This minimizes the risk of degradation from heat, light, and oxidation.
Q4: Can the nitrile group in this compound hydrolyze?
A4: Yes, the nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of the corresponding carboxylic acid or amide. This is a common side reaction that should be considered when designing experiments.
Troubleshooting Common Side Reactions
This section provides a detailed guide to identifying and mitigating common side reactions.
Issue 1: Formation of 6-Amino-5-hydroxy-nicotinonitrile (Hydrolysis of Bromo Group)
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Symptom: Appearance of a new peak in the HPLC chromatogram with a lower retention time than the starting material, and a mass corresponding to the hydroxylated product.
-
Cause: The bromo group on the pyridine ring can be susceptible to nucleophilic substitution by water or hydroxide ions, particularly at elevated temperatures or under basic conditions.
-
Mitigation Strategies:
-
pH Control: Maintain the reaction mixture at a neutral or slightly acidic pH to minimize the concentration of hydroxide ions.
-
Temperature Management: Avoid excessive heating. Run the reaction at the lowest effective temperature.
-
Solvent Choice: Use anhydrous solvents to minimize the presence of water.
-
Issue 2: Formation of 6-Aminonicotinonitrile (Dehalogenation)
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Symptom: A byproduct with a mass corresponding to the loss of bromine is detected by LC-MS.
-
Cause: Reductive dehalogenation can occur in the presence of certain catalysts (e.g., Palladium on carbon with a hydrogen source) or reducing agents.
-
Mitigation Strategies:
-
Catalyst Selection: If a hydrogenation step is necessary for another part of the molecule, carefully select a catalyst that is less prone to promoting dehalogenation.
-
Control of Reducing Agents: Use stoichiometric amounts of reducing agents and monitor the reaction progress carefully to avoid over-reduction.
-
Issue 3: Dimerization or Polymerization
-
Symptom: Observation of high molecular weight species by mass spectrometry and potential precipitation of insoluble material from the reaction mixture.
-
Cause: The amino group can potentially react with the nitrile group of another molecule, especially at high concentrations and temperatures.
-
Mitigation Strategies:
-
Concentration Control: Run reactions at a lower concentration to reduce the probability of intermolecular reactions.
-
Protection of Amino Group: If the amino group is not participating in the desired reaction, consider using a suitable protecting group.
-
Data on Side Product Formation
The following tables summarize hypothetical data on the impact of reaction conditions on the formation of common side products.
Table 1: Effect of pH on Hydrolysis of Bromo Group
| pH | Reaction Time (h) | Temperature (°C) | 6-Amino-5-hydroxy-nicotinonitrile (%) |
| 5 | 24 | 80 | < 1 |
| 7 | 24 | 80 | 2-3 |
| 9 | 24 | 80 | 10-15 |
| 11 | 24 | 80 | > 25 |
Table 2: Effect of Catalyst on Dehalogenation
| Catalyst | Hydrogen Pressure (psi) | Reaction Time (h) | 6-Aminonicotinonitrile (%) |
| Pd/C (10%) | 50 | 12 | 15-20 |
| PtO2 | 50 | 12 | 5-8 |
| Raney Nickel | 50 | 12 | < 2 |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent mixture.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.
-
Hot Filtration: If insoluble impurities are present, filter the hot solution by gravity.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Procedure for Column Chromatography
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that provides good separation of the desired product from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system and collect fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating common side reactions.
Caption: Decision tree for selecting a suitable purification method.
Technical Support Center: Optimizing Cross-Coupling Reactions of 6-Amino-5-bromonicotinonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions with 6-Amino-5-bromonicotinonitrile.
Frequently Asked questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?
A1: this compound is a versatile building block for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The most common reactions include:
-
Suzuki-Miyaura Coupling: To form a C-C bond with boronic acids or esters.[1]
-
Buchwald-Hartwig Amination: To form a C-N bond with primary or secondary amines.[1][2]
-
Sonogashira Coupling: To create a C-C triple bond with terminal alkynes.[1][2]
-
Heck Coupling: For the formation of a C-C bond with alkenes.[1]
Q2: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the first things I should check?
A2: Low yields in Suzuki-Miyaura couplings are a common issue. The first aspects to verify are:
-
Inert Atmosphere: The active Palladium(0) catalyst is highly sensitive to oxygen. Ensure your reaction is conducted under a consistently inert atmosphere (e.g., argon or nitrogen) and that all solvents have been properly degassed.[1]
-
Reagent Quality: Boronic acids can degrade over time. It is advisable to use fresh or properly stored boronic acid. The base should be anhydrous and finely powdered for optimal performance.[1]
-
Catalyst and Ligand Choice: For electron-deficient substrates like this compound, employing electron-rich and bulky phosphine ligands is often beneficial.[1] The amino group on your substrate can also coordinate with the palladium center, potentially inhibiting the reaction. Using a higher ligand-to-metal ratio or selecting a ligand less prone to such interactions might be necessary.
Q3: I am observing a significant amount of debrominated starting material (6-aminonicotinonitrile) in my reaction. What causes this and how can I minimize it?
A3: The formation of a debrominated byproduct is known as hydrodehalogenation. This side reaction can occur when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture. To minimize this, consider switching to non-protic solvents and using bases that are not hydride sources, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]
Q4: Homocoupling of my boronic acid is a major byproduct in my Suzuki reaction. How can I prevent this?
A4: Homocoupling is often promoted by the presence of oxygen. Therefore, the first step is to ensure rigorous degassing of all solvents and to maintain a robust inert atmosphere throughout the experiment. Using a direct Pd(0) source, such as Pd(PPh₃)₄, can also help mitigate this issue, as the in-situ reduction of a Pd(II) precatalyst can sometimes trigger homocoupling.[1]
Q5: Can the amino group in this compound interfere with the coupling reaction?
A5: Yes, the amino group, along with the pyridine nitrogen, can coordinate to the palladium catalyst. This can sometimes lead to catalyst inhibition or deactivation, resulting in lower yields or slower reaction rates. To address this, you might need to screen different ligands, use a higher catalyst loading, or adjust the reaction temperature. In some cases, protecting the amino group might be considered, although this adds extra steps to the synthesis.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or very low conversion of starting material | Inactive catalyst. | Use a fresh batch of palladium catalyst and ligand. Ensure proper activation if using a pre-catalyst. |
| Poor quality reagents. | Use freshly purchased or purified reagents. Ensure solvents and bases are thoroughly dried. | |
| Incorrect reaction temperature. | Optimize the reaction temperature. A temperature that is too low may result in no reaction, while a temperature that is too high can cause decomposition. | |
| Inadequate inert atmosphere. | Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of nitrogen or argon. | |
| Significant amount of starting material remains, but some product is formed | Insufficient reaction time. | Monitor the reaction by TLC or LC-MS and allow it to run to completion. |
| Catalyst deactivation. | Increase the catalyst loading or consider using a more robust ligand that is less susceptible to deactivation by the aminopyridine substrate. | |
| Product is formed, but the yield is low after work-up and purification | Product loss during work-up. | Optimize the extraction and purification procedures. Consider back-extracting aqueous layers to recover any dissolved product. |
| Product decomposition on silica gel. | Consider using an alternative purification method such as crystallization or chromatography on a less acidic stationary phase (e.g., alumina). | |
| Presence of debrominated starting material | Hydride source in the reaction mixture. | Switch to a non-hydridic base (e.g., K₃PO₄, Cs₂CO₃) and an aprotic solvent. |
| Presence of homocoupled byproduct (from boronic acid or alkyne) | Presence of oxygen. | Ensure thorough degassing of solvents and maintain a positive pressure of inert gas throughout the reaction. |
Quantitative Data from Analogous Couplings with 6-Bromonicotinonitrile
The following tables summarize typical reaction conditions and yields for cross-coupling reactions with 6-bromonicotinonitrile, which serves as a close structural analog to this compound. These conditions provide a strong starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of 6-Bromonicotinonitrile with Arylboronic Acids [3]
| Coupling Partner (Arylboronic Acid) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 92 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 | 78 |
Table 2: Buchwald-Hartwig Amination of 6-Bromonicotinonitrile [2][4]
| Coupling Partner (Amine) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 110 | 18 | 60-88 |
| Primary/Secondary Amines | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-110 | 12-24 | Varies |
Table 3: Sonogashira Coupling of 6-Bromonicotinonitrile with Terminal Alkynes [4][5]
| Coupling Partner (Alkyne) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 92 |
| Phenylacetylene | Pd(dppf)Cl₂·CH₂Cl₂ / CuI | Et₃N | DMF | 100 | 8-10 | Varies |
Table 4: Heck Coupling of 6-Bromonicotinonitrile with Alkenes [6]
| Coupling Partner (Alkyne) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 120-140 | 16-24 | Varies |
| Acrylate Esters | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120-140 | 16-24 | Varies |
Experimental Protocols
The following are generalized protocols that can be adapted for specific substrates. Optimization of reaction parameters is often necessary to achieve the best results.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water (e.g., 4:1 v/v).[3]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XantPhos or BINAP, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.) to a dry Schlenk tube.[2]
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add an anhydrous and degassed solvent (e.g., toluene).[2]
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.[1]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.[2]
Protocol 3: General Procedure for Sonogashira Coupling
-
To a dried Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).[1]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add an anhydrous and degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine).[1]
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[1]
Visualizations
References
Technical Support Center: Troubleshooting Suzuki Reactions with 6-Amino-5-bromonicotinonitrile
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting Suzuki-Miyaura cross-coupling reactions involving the versatile building block, 6-Amino-5-bromonicotinonitrile. The following question-and-answer format directly addresses common experimental challenges to help improve reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
Low yields in Suzuki couplings with this compound are a common issue and can often be attributed to several factors related to the substrate's inherent properties and reaction conditions. The primary areas to scrutinize are:
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Catalyst Inhibition and Deactivation: The presence of the amino group and the pyridine nitrogen in this compound can lead to catalyst inhibition.[1] These basic nitrogen atoms can coordinate with the palladium catalyst, reducing its efficacy.
-
Reagent Quality: The stability of the boronic acid is crucial. Over time, boronic acids can degrade, leading to lower yields. It is advisable to use fresh or properly stored boronic acid. The base should also be of high purity, dry, and finely powdered for consistent results.
-
Inert Atmosphere: The Palladium(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and the reaction vessel can lead to catalyst oxidation and deactivation, significantly diminishing the yield.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or concentration can all contribute to low yields. These parameters often require careful optimization for this specific substrate.
Q2: I am observing significant amounts of side products. What are the most common side reactions and how can they be minimized?
Several side reactions can compete with the desired cross-coupling, leading to complex product mixtures and reduced yields. The most prevalent side reactions are:
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Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, where the boron group is replaced by a hydrogen atom. This is a known undesired side reaction in Suzuki couplings. To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or ensuring anhydrous reaction conditions.
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Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl compound. Homocoupling is often promoted by the presence of oxygen or when using a Palladium(II) precatalyst which can directly react with the boronic acid. Rigorous degassing and the use of a Palladium(0) source like Pd(PPh₃)₄ can help minimize this.
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Dehalogenation: In this side reaction, the bromine atom on the this compound is replaced by a hydrogen atom. This can be caused by hydride sources in the reaction mixture, such as certain solvents or bases.
A summary of common side reactions and mitigation strategies is presented below:
| Side Reaction | Common Cause(s) | Recommended Mitigation Strategy |
| Protodeboronation | Presence of water, inherent instability of boronic acid. | Use boronic esters (e.g., pinacol esters), ensure anhydrous conditions, use a milder base if possible. |
| Homocoupling | Presence of oxygen, use of Pd(II) precatalysts. | Rigorously degas all solvents and the reaction mixture, use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄), optimize reaction temperature. |
| Dehalogenation | Presence of hydride sources (e.g., some alcohols or amine bases). | Use a non-hydridic base (e.g., K₃PO₄, Cs₂CO₃) and an aprotic solvent. |
Q3: How do I choose the optimal catalyst, ligand, and base for the Suzuki coupling of this compound?
The choice of catalyst, ligand, and base is critical for a successful Suzuki reaction with this substrate.
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Catalyst and Ligand: For electron-deficient and potentially coordinating substrates like this compound, catalyst systems with bulky, electron-rich phosphine ligands are often more effective.[1] These ligands can promote the rate-limiting oxidative addition step and facilitate the final reductive elimination. While Pd(PPh₃)₄ is a common starting point, other catalyst systems to consider include those with ligands like SPhos or XPhos, often used with a palladium precursor like Pd₂(dba)₃.[2]
-
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. A variety of bases can be used, and the optimal choice is often substrate-dependent. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The strength and solubility of the base can significantly impact the reaction outcome.
The following table provides a qualitative comparison of different ligands for Suzuki couplings of similar bromopyridine substrates.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Reported Yield |
| PPh₃ | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 18-22 | Good |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 100 | 16 | High |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18 | High |
| dppf | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | Overnight | Moderate-High |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for different coupling partners.
Materials:
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This compound
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Arylboronic acid (1.2 - 1.5 equivalents)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
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Degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 to 5:1 ratio)
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Anhydrous sodium sulfate or magnesium sulfate
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Solvents for workup and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical workflow for troubleshooting common issues.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting Suzuki reactions.
References
Technical Support Center: Purification of 6-Amino-5-bromonicotinonitrile by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of 6-Amino-5-bromonicotinonitrile using column chromatography.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation or Overlapping Bands | Improper column packing leading to channeling. | Ensure the column is packed uniformly as a slurry to avoid air bubbles and cracks.[1] |
| Inappropriate mobile phase polarity. | Optimize the solvent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound.[2] If the compound remains at the baseline, the eluent is not polar enough; if it moves with the solvent front, it is too polar.[3] | |
| The chosen solvent system lacks sufficient selectivity. | Try a different solvent system. For instance, if using an ethyl acetate/hexane system, consider switching to a dichloromethane/methanol system.[4] | |
| Peak Tailing or Streaking | Interaction of the basic amine with acidic silica gel. | Add a basic modifier to the mobile phase to neutralize the acidic silanol groups on the silica surface.[4] Common modifiers include triethylamine (0.1-2.0%) or a solution of ammonia in methanol (1-10%).[3] |
| The compound is unstable on silica gel. | First, assess the stability of your compound on a TLC plate. If decomposition is observed, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[1] | |
| Low or No Recovery of the Compound | The compound is highly polar and strongly adsorbed to the silica gel. | Gradually increase the polarity of the mobile phase (gradient elution). If the compound is still retained, flushing the column with a highly polar solvent mixture, such as 10-20% methanol in dichloromethane (containing a basic modifier), may be necessary.[3] |
| The compound has decomposed on the column. | Test the compound's stability on silica gel beforehand using TLC. If it is unstable, an alternative stationary phase such as alumina should be considered.[5] | |
| The eluting solvent is not polar enough. | Systematically increase the polarity of the eluent. This can be achieved by gradually increasing the percentage of the more polar solvent in your mixture.[1] | |
| Compound Elutes in the Solvent Front | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a less polar solvent system and gradually increase the polarity. |
| Using reversed-phase chromatography with a highly polar compound. | For highly polar compounds that show poor retention in reversed-phase chromatography, consider using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC employs a polar stationary phase with a mobile phase rich in an organic solvent.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: Silica gel is a commonly used stationary phase for column chromatography. However, due to the basic nature of the amino group in this compound, interactions with the acidic silica gel can lead to peak tailing and potential degradation.[4] If such issues arise, consider using a deactivated silica gel or an alternative stationary phase like basic alumina.[4][6]
Q2: How do I select an appropriate mobile phase for the separation?
A2: The ideal mobile phase should provide good separation between this compound and any impurities. This is typically determined by running preliminary TLC plates with various solvent systems. A good starting point for polar aromatic amines is a mixture of a less polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol).[4] The optimal mobile phase should give your target compound an Rf value of approximately 0.2-0.3.[2]
Q3: Why is my purified compound still showing impurities?
A3: This could be due to several factors, including incomplete separation, co-elution of impurities with a similar polarity, or overloading the column. Ensure your chosen solvent system provides adequate separation on a TLC plate before scaling up to a column. Also, make sure not to load too much crude material onto the column, as this can lead to broader bands and poorer separation.
Q4: How can I improve the peak shape of my compound?
A4: Peak tailing is a common issue when purifying basic compounds like this compound on silica gel. To mitigate this, add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase.[4] This will neutralize the acidic sites on the silica gel and reduce strong interactions with your compound.
Q5: Can I use a gradient elution for this purification?
A5: Yes, a gradient elution can be very effective, especially if your crude mixture contains impurities with a wide range of polarities. You can start with a less polar mobile phase to elute non-polar impurities and gradually increase the polarity to elute your desired compound and then any more polar impurities.
Experimental Protocol: Column Chromatography of this compound
This is a general protocol and may require optimization based on the specific impurity profile of your crude material.
1. Preparation of the Stationary Phase:
-
Select a glass column of an appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Allow the silica to settle and then drain the excess solvent until it is level with the top of the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica bed.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully apply the dissolved sample or the silica-adsorbed sample to the top of the column.
3. Elution and Fraction Collection:
-
Begin eluting with the chosen mobile phase. A common starting point for similar compounds is a mixture of petroleum ether and ethyl acetate or dichloromethane and methanol, often with a small percentage of a basic modifier like triethylamine.[7][8]
-
Collect fractions of the eluent in separate test tubes.
-
The volume of the fractions will depend on the size of the column.
4. Monitoring the Separation:
-
Monitor the collected fractions using TLC to identify which ones contain the purified product.
-
Spot each fraction on a TLC plate alongside a reference spot of your crude mixture.
-
Visualize the spots under a UV lamp.
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. proper use of amino column - Chromatography Forum [chromforum.org]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. biotage.com [biotage.com]
- 5. Purification [chem.rochester.edu]
- 6. Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and characterizing impurities in 6-Amino-5-bromonicotinonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing impurities in 6-Amino-5-bromonicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Based on the typical synthesis routes for related brominated aminopyridines, the most common impurities in this compound arise from incomplete reactions, side reactions, and degradation. These can be categorized as:
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Process-Related Impurities:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Partially reacted molecules that have not been fully converted to the final product.
-
By-products: Formed from competing or undesired reaction pathways. A common issue is the formation of positional isomers.
-
-
Degradation Products:
-
These can form under stress conditions such as exposure to acid, base, oxidation, heat, or light.
-
A summary of potential impurities is provided in the table below.
Q2: Which analytical techniques are most suitable for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive impurity profile.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for quantifying known and unknown impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is the gold standard for elucidating the definitive structure of unknown impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the rapid identification of impurities by providing molecular weight information.
Q3: What are the typical acceptance criteria for impurities in a pharmaceutical intermediate like this compound?
A3: The acceptance criteria for impurities are guided by regulatory bodies such as the International Council for Harmonisation (ICH). Generally, for a drug substance, any impurity present at a level greater than 0.10% should be identified. Specific thresholds for reporting, identification, and qualification depend on the maximum daily dose of the final drug product.
Troubleshooting Guides
Problem 1: An unknown peak is observed in the HPLC chromatogram of my this compound sample.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Process-Related Impurity | 1. Review Synthesis Route: Identify potential side-products, unreacted starting materials, or intermediates. 2. LC-MS Analysis: Obtain the mass of the unknown peak to narrow down potential structures. 3. NMR Spectroscopy: Isolate the impurity using preparative HPLC and perform 1H and 13C NMR for structural elucidation. |
| Degradation Product | 1. Perform Forced Degradation Studies: Subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) to see if the unknown peak is generated.[1][2][3] 2. LC-MS and NMR: Characterize the structure of the degradation product. |
| Contamination | 1. Check Solvents and Reagents: Analyze all solvents and reagents used in the synthesis and analysis for potential contaminants. 2. Clean Equipment: Ensure all glassware and equipment are thoroughly cleaned to avoid cross-contamination. |
Problem 2: The purity of my synthesized this compound is lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or in-process HPLC to monitor the consumption of starting materials. 2. Optimize Reaction Conditions: Adjust reaction time, temperature, or stoichiometry of reagents. |
| Side Reactions | 1. Control Reaction Temperature: Run the reaction at the optimal temperature to minimize the formation of by-products. 2. Purification: Employ techniques like column chromatography or recrystallization to remove impurities. |
| Degradation During Work-up | 1. Mild Work-up Conditions: Use mild acids or bases and avoid excessive heat during the extraction and isolation steps. 2. Inert Atmosphere: If the compound is sensitive to oxidation, perform the work-up under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Potential Impurities in this compound
| Impurity Name | Potential Source | Typical Reporting Threshold (%) |
| 2-Amino-5-bromopyridine | Starting Material | ≤ 0.1 |
| 6-Aminonicotinonitrile | Incomplete Bromination | ≤ 0.15 |
| 2-Amino-3,5-dibromopyridine | Over-bromination | ≤ 0.1 |
| 6-Chloro-5-bromonicotinonitrile | Reagent-related impurity | ≤ 0.05 |
| Hydrolyzed 6-Amino-5-bromonicotinamide | Degradation | ≤ 0.1 |
Table 2: Representative HPLC-UV Purity Analysis of a this compound Batch
| Peak ID | Retention Time (min) | Area (%) | Identification |
| 1 | 4.2 | 0.08 | 6-Aminonicotinonitrile |
| 2 | 5.8 | 99.65 | This compound |
| 3 | 7.1 | 0.12 | Unknown Impurity 1 |
| 4 | 8.5 | 0.15 | 2-Amino-3,5-dibromopyridine |
Experimental Protocols
Method 1: HPLC-UV Purity and Impurity Determination
This method is designed for the quantitative analysis of this compound and its non-volatile impurities.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
Start with 95% A, hold for 2 minutes.
-
Ramp to 5% A over 20 minutes.
-
Hold at 5% A for 3 minutes.
-
Return to 95% A over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.
Method 2: GC-MS for Volatile Impurities
This method is suitable for identifying and quantifying volatile and semi-volatile impurities.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature of 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
Method 3: NMR for Structural Elucidation
This protocol outlines the general procedure for acquiring NMR spectra for structural confirmation of this compound and its impurities.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
¹H NMR: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹³C NMR: Dissolve 20-30 mg of the sample in approximately 0.6 mL of a deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Acquisition:
-
Acquire standard ¹H and ¹³C spectra.
-
For detailed structural analysis of impurities, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.
-
Mandatory Visualization
Caption: Workflow for the identification and characterization of impurities.
Caption: Troubleshooting guide for low product purity.
References
How to increase the stability of 6-Amino-5-bromonicotinonitrile in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you increase the stability of 6-Amino-5-bromonicotinonitrile in solution during your experiments.
Troubleshooting Unstable Solutions of this compound
Researchers may encounter issues with the stability of this compound in solution, leading to inconsistent experimental results. The following guides address common problems and provide potential solutions.
Problem: Rapid Degradation of this compound in Solution
Symptoms:
-
Loss of compound potency over a short period.
-
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Color change in the solution.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inappropriate pH | The amino and nitrile groups on the pyridine ring can be susceptible to pH-dependent degradation. It is advisable to conduct experiments in a buffered solution to maintain a stable pH. The optimal pH range should be determined empirically, but starting with a neutral to slightly acidic pH (pH 5-7) is recommended as pyridine derivatives can be unstable under strongly acidic or basic conditions. |
| Exposure to Light | Aromatic bromine compounds and aminopyridines can be sensitive to light, leading to photodegradation.[1] Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Conduct experiments under low-light conditions whenever possible. |
| Elevated Temperature | Thermal degradation can occur, especially at elevated temperatures. Store stock solutions and samples at low temperatures (e.g., 2-8°C or -20°C) to minimize thermal decomposition. Avoid prolonged exposure to high temperatures during experimental procedures. |
| Presence of Oxidizing Agents | The amino group can be susceptible to oxidation. Use high-purity, freshly opened solvents to avoid contaminants like peroxides. Degassing solvents to remove dissolved oxygen can also be beneficial. |
| Hydrolysis of the Nitrile Group | The cyano (nitrile) group can undergo hydrolysis to form a carboxamide or carboxylic acid, particularly under strong acidic or basic conditions.[2][3] Maintaining a neutral pH can help minimize this degradation pathway. |
| Nucleophilic Substitution of Bromine | The bromine atom on the pyridine ring can be susceptible to nucleophilic substitution, especially in the presence of strong nucleophiles in the solution.[4][5][6][7] Be mindful of the other components in your solution and their potential reactivity. |
Frequently Asked Questions (FAQs)
Solution Preparation and Storage
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific solubility data is limited, starting with common organic solvents such as DMSO for stock solutions is a practical approach. For aqueous experimental solutions, it is crucial to determine the optimal pH for stability and use appropriate buffers.
Q2: How should I store my stock solution of this compound?
A2: To maximize stability, store stock solutions at low temperatures (-20°C is preferable) and protected from light in tightly sealed containers. For long-term storage, consider aliquoting the stock solution to minimize freeze-thaw cycles.
Understanding Degradation
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, the primary potential degradation pathways include:
-
Photodegradation: Due to the presence of the bromo and amino-pyridine functionalities.
-
Hydrolysis: The nitrile group can hydrolyze to a carboxamide and then to a carboxylic acid, particularly at non-neutral pH.[2][3]
-
Oxidation: The amino group is susceptible to oxidation.
-
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles present in the solution.
dot
Caption: Potential degradation pathways for this compound in solution.
Q4: How can I detect and identify degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method to monitor the purity of your compound and detect the appearance of degradation products. For structural identification of these products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique.[8]
Experimental Best Practices
Q5: What general precautions can I take to improve the stability of this compound during my experiments?
A5: To enhance stability, follow these best practices:
-
Control pH: Use buffered solutions within the optimal stability range.
-
Protect from Light: Work with amber-colored labware or wrap containers in foil.
-
Maintain Low Temperature: Keep solutions on ice or in a cooling block when not in immediate use.
-
Use Fresh, High-Purity Reagents: Minimize potential contaminants that could accelerate degradation.
-
Prepare Solutions Fresh: Whenever possible, prepare solutions of this compound immediately before use.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 3. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Efficient 6-Amino-5-bromonicotinonitrile Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 6-Amino-5-bromonicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?
A1: this compound is a versatile building block for forming carbon-carbon and carbon-nitrogen bonds. The most common reactions include:
-
Suzuki-Miyaura Coupling: To create a C-C bond with boronic acids or esters.[1]
-
Buchwald-Hartwig Amination: For forming a C-N bond with primary or secondary amines.[1][2]
-
Sonogashira Coupling: To generate a C-C bond with terminal alkynes.[1][3]
-
Cyanation: To introduce a nitrile group.[3]
Q2: Why are cross-coupling reactions with this compound challenging?
A2: The primary difficulty arises from the pyridine nitrogen atom, which can coordinate with the palladium catalyst, leading to catalyst poisoning and deactivation.[2][4] This is a common issue with pyridine substrates, often referred to as the "2-pyridyl problem".[4] The electron-withdrawing nature of the nitrile group can also influence the reactivity of the substrate.[5]
Q3: What are the initial checks if my Suzuki-Miyaura coupling reaction with this compound results in a low yield?
A3: Low yields in Suzuki-Miyaura couplings can often be resolved by verifying the following:
-
Inert Atmosphere: The Palladium(0) catalyst is sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.[1][5]
-
Reagent Quality: Boronic acids can degrade over time. Using fresh or properly stored boronic acid is recommended. The base should also be dry and finely powdered.[1][5]
-
Catalyst and Ligand Choice: For electron-deficient substrates like this compound, electron-rich and bulky phosphine ligands are often effective.[1][6]
Q4: How can I minimize hydrodehalogenation (debromination) in my reactions?
A4: The replacement of the bromine atom with hydrogen, is a common side reaction.[5][7] To minimize this, consider the following:
-
Solvent and Base Choice: Switch to non-protic solvents and bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), as hydride sources can contribute to this side reaction.[5]
-
Use of Anhydrous and Degassed Solvents: Water and alcohols can act as hydride sources.[7] Using high-purity, anhydrous, and thoroughly degassed solvents is critical.[7]
Q5: What causes homocoupling of my boronic acid in Suzuki reactions, and how can it be prevented?
A5: Homocoupling is often promoted by the presence of oxygen.[5][7] To prevent this:
-
Maintain a Robust Inert Atmosphere: Rigorous degassing of solvents and maintaining a positive pressure of an inert gas is the first step.[5]
-
Use a Pd(0) Source: Utilizing a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can help mitigate this issue.[5]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper storage under an inert atmosphere.[1] |
| Catalyst Poisoning | The pyridine nitrogen can inhibit the catalyst.[2][4] Consider using bulky, electron-rich phosphine ligands to shield the palladium center.[6] |
| Poor Reagent Quality | Use freshly purchased or purified reagents. Ensure solvents and bases are thoroughly dried.[1] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. A temperature that is too low may result in no reaction, while a temperature that is too high can cause decomposition.[1][4] |
| Inadequate Inert Atmosphere | The active Pd(0) catalyst is highly sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of nitrogen or argon.[5] |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Step |
| Hydrodehalogenation (Debromination) | Presence of a hydride source in the reaction mixture.[5] | Use anhydrous, degassed, non-protic solvents and bases like K₃PO₄ or Cs₂CO₃.[5] |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen.[5] | Rigorously degas all solvents and maintain a strict inert atmosphere. Consider using a Pd(0) source like Pd(PPh₃)₄.[5] |
| Homocoupling of Alkyne (Sonogashira) | The copper(I) co-catalyst can promote alkyne homocoupling (Glaser coupling).[7] | Employ a copper-free Sonogashira protocol.[7] |
Catalyst and Ligand Selection for Suzuki-Miyaura Coupling
The choice of ligand is critical for a successful Suzuki-Miyaura coupling reaction with this compound. Bulky and electron-rich phosphine ligands have been shown to be particularly effective for the Suzuki coupling of heteroaryl bromides.[6]
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | Data for 6-Bromonicotinonitrile with Phenylboronic acid.[8] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 92 | Data for 6-Bromonicotinonitrile with 4-Methoxyphenylboronic acid.[8] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 | 78 | Data for 6-Bromonicotinonitrile with 3-Pyridylboronic acid.[8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)[9]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)[9]
-
Base (e.g., K₂CO₃, 2.0 equiv)[9]
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)[9]
Procedure:
-
To a dried reaction vessel, add this compound, the arylboronic acid, and the base.[10]
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.[10]
-
Add the degassed solvent mixture.[10]
-
Add the palladium catalyst to the reaction mixture.[10]
-
Heat the reaction to 80-100 °C and monitor the progress by TLC or GC-MS.[10]
-
Upon completion, cool the reaction to room temperature and quench with water.[10]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[10]
-
Dry the organic layer, filter, and concentrate under reduced pressure.[10]
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)[9]
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[5]
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)[5]
-
Base (e.g., NaOtBu, 1.4 equiv)[5]
-
Anhydrous solvent (e.g., Toluene)[5]
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.[5]
-
Add this compound and the anhydrous solvent.[5]
-
Add the amine and seal the tube.[5]
-
Heat the reaction mixture to 80-110 °C with stirring.[5]
-
Monitor the reaction by TLC or LC-MS.[5]
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[1]
-
Dry the organic layer, filter, and concentrate.[1]
-
Purify the crude product by column chromatography.[1]
Visualizations
Caption: A stepwise approach to troubleshooting low-yield coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC and LC-MS Methods for Validating the Purity of 6-Amino-5-bromonicotinonitrile
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and intermediates like 6-Amino-5-bromonicotinonitrile is a critical step in ensuring the safety and efficacy of therapeutic candidates. The presence of impurities can significantly influence the biological activity and toxicity of a compound. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful analytical techniques widely employed for purity determination and impurity profiling. This guide provides a detailed comparison of these methods for the validation of this compound purity, complete with experimental protocols, comparative data, and workflow visualizations.
High-Performance Liquid Chromatography (HPLC-UV)
Reversed-phase HPLC with UV detection is a robust and widely accessible technique for routine purity analysis of moderately polar compounds like substituted pyridines. Its high resolution, sensitivity, and quantitative accuracy make it a preferred method for separating the main component from closely related impurities.
Experimental Protocol: HPLC-UV Method
1. Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 15 25 85 30 85 31 15 | 35 | 15 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 2000.
5. Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity using the area normalization method.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique offers higher sensitivity and selectivity compared to HPLC-UV, enabling the identification and quantification of impurities even at trace levels. For MS compatibility, volatile mobile phase modifiers like formic acid are used instead of non-volatile acids like phosphoric acid.
Experimental Protocol: LC-MS Method
1. Instrumentation:
-
LC-MS system comprising a UPLC/HPLC instrument coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 15 90 20 90 21 10 | 25 | 10 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flows: Optimized for the specific instrument
-
Data Acquisition: Full scan mode for impurity profiling and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of known impurities.
4. Sample Preparation:
-
Prepare standard and sample solutions as described for the HPLC-UV method, using the LC-MS mobile phase as the diluent.
Method Validation and Comparison
A summary of the typical performance characteristics for each method is presented below. These parameters are crucial for demonstrating that the analytical method is suitable for its intended purpose.
| Validation Parameter | HPLC-UV | LC-MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Precision (RSD%) | < 2.0% | < 5.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% | 95.0 - 105.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.001% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.003% |
| Specificity | Good | Excellent (mass confirmation) |
Visualizing the Workflow and Validation Logic
To better illustrate the processes involved, the following diagrams, generated using Graphviz, outline the experimental workflow and the logical relationship between method validation parameters.
A Comparative Analysis of the Reactivity of 6-Amino-5-bromonicotinonitrile Against Other Bromopyridines in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity among substituted bromopyridines is paramount for the efficient synthesis of novel chemical entities. This guide provides an objective comparison of the reactivity of 6-Amino-5-bromonicotinonitrile with other common bromopyridines in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
The reactivity of bromopyridines in cross-coupling reactions is intricately influenced by the electronic effects of the substituents on the pyridine ring. The electron-deficient nature of the pyridine ring generally makes it a competent substrate for such transformations. However, the position of the bromine atom and the nature of other substituents can significantly modulate the reaction outcomes.[1] this compound, a key building block in medicinal chemistry, possesses an electron-donating amino group and an electron-withdrawing cyano group, which creates a unique electronic environment influencing its reactivity.[2]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
This section provides a comparative overview of the reactivity of this compound alongside other representative bromopyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of bromopyridines in this reaction is sensitive to the electronic density at the carbon bearing the bromine atom.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Bromonicotinonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85[3] |
| 2-Bromo-4-methylpyridine | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | ~80-95[4] |
| 2-Bromo-4-fluoro-5-methylpyridine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90-100 | 12-24 | High[5] |
| 3-Bromopyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | 1,4-Dioxane | 110 | - | Good to Excellent[6] |
| Yields are estimated based on similar reactions. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines. The success of this reaction is often dependent on the choice of ligand and base.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Bromonicotinonitrile | Morpholine | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 110 | 18 | High[7] |
| 6-Bromopyridin-3-amine | Arylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | - | -[8] |
| 2-Bromo-4-methylpyridine | Volatile amines | - | - | - | 80-100 | - | -[9] |
| 3-Bromopyridine-D4 | Amine | Pd catalyst / Ligand | NaOtBu or LiHMDS | Toluene, THF, or Dioxane | 80-110 | - | -[10] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[11]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Bromonicotinonitrile | Phenylacetylene | Pd(dppf)Cl₂·CH₂Cl₂ / CuI | Et₃N | DMF | 100 | 8-10 | High[7] |
| 2-Amino-3-bromopyridine | Terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | up to 96[12] |
| 2-Amino-4-bromopyridine | Terminal alkyne | Palladium catalyst / CuI | Amine base | - | - | - | -[11] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 92[13] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are general and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromopyridine (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[5][7]
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O or 1,4-Dioxane/H₂O) via syringe.[5][7]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5][7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) under an inert atmosphere.[8]
-
Reagent Addition: Add the bromopyridine (1.0 equiv) and the amine (1.2 equiv) to the tube, followed by the anhydrous solvent (e.g., Toluene).[8]
-
Reaction: Seal the tube and heat the mixture to the specified temperature (typically 100-110 °C) with vigorous stirring.[7][8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[8]
-
Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.[8]
-
Purification: Dry the organic layer, filter, and concentrate. Purify the residue by column chromatography.[8]
General Protocol for Sonogashira Coupling
-
Reaction Setup: In a dry Schlenk flask, add the bromopyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%) under an inert atmosphere.[14]
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Triethylamine). Then, add the terminal alkyne (1.2 equiv) dropwise.[14]
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-100 °C).[12][14]
-
Monitoring: Monitor the reaction by TLC or LC-MS.[7]
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with water and brine.[7]
-
Purification: Dry the organic layer, filter, and concentrate. Purify the residue by column chromatography.[7]
Visualizing Reaction Pathways
To further elucidate the transformations discussed, the following diagrams illustrate the catalytic cycles and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. benchchem.com [benchchem.com]
A Comparative Spectroscopic Analysis of 6-Amino-5-bromonicotinonitrile and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 6-Amino-5-bromonicotinonitrile and its analogs, including chloro, iodo, and methyl substituted derivatives. The information presented is intended to aid in the identification, characterization, and further development of these compounds in medicinal and materials chemistry research.
Introduction
This compound is a substituted pyridine derivative of interest in pharmaceutical and materials science due to its unique electronic and structural properties. Understanding the spectroscopic characteristics of this compound and its analogs is crucial for quality control, reaction monitoring, and structure-activity relationship (SAR) studies. This guide offers a comparative overview of their key spectroscopic features based on available data.
Comparative Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound and its selected analogs.
Table 1: 1H NMR and 13C NMR Spectroscopic Data
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| This compound | Data not readily available in literature. Predicted shifts would show two aromatic protons and a broad NH2 signal. | Data not readily available in literature. Predicted shifts would show characteristic peaks for the nitrile carbon (~115-120 ppm) and aromatic carbons. |
| 6-Amino-5-chloronicotinonitrile | Data not readily available in literature.[1] | Data not readily available in literature.[1] |
| 6-Amino-5-iodonicotinonitrile | A 1H NMR spectrum is available, but peak assignments are not detailed in the provided search results.[2] | Data not readily available in literature.[2] |
| 6-Amino-5-methylnicotinonitrile | A 1H NMR spectrum is available, but peak assignments are not detailed in the provided search results.[3] | Data not readily available in literature.[3][4] |
Table 2: Infrared (IR) Spectroscopic Data
| Compound | Key IR Absorptions (cm-1) |
| This compound | Expected peaks: ~3400-3200 (N-H stretch), ~2220 (C≡N stretch), ~1600-1400 (aromatic C=C and C=N stretch), ~700-500 (C-Br stretch). |
| 6-Amino-5-chloronicotinonitrile | Expected peaks: ~3400-3200 (N-H stretch), ~2220 (C≡N stretch), ~1600-1400 (aromatic C=C and C=N stretch), ~800-600 (C-Cl stretch). |
| 6-Amino-5-iodonicotinonitrile | Expected peaks: ~3400-3200 (N-H stretch), ~2220 (C≡N stretch), ~1600-1400 (aromatic C=C and C=N stretch), ~600-500 (C-I stretch). |
| 6-Amino-5-methylnicotinonitrile | Expected peaks: ~3400-3200 (N-H stretch), ~2950-2850 (C-H stretch, methyl), ~2220 (C≡N stretch), ~1600-1400 (aromatic C=C and C=N stretch). |
Table 3: Mass Spectrometry (MS) and UV-Vis Spectroscopic Data
| Compound | Mass Spectrometry (m/z) | UV-Vis (λmax, nm) |
| This compound | [M+H]+ expected at ~198.96. | Expected absorptions in the 250-350 nm range, typical for substituted pyridines.[5][6] |
| 6-Amino-5-chloronicotinonitrile | Molecular Weight: 153.57 g/mol .[1][7] | Expected absorptions in the 250-350 nm range.[5][6] |
| 6-Amino-5-iodonicotinonitrile | Molecular Weight: 245.02 g/mol . | Expected absorptions in the 250-350 nm range.[5][6] |
| 6-Amino-5-methylnicotinonitrile | Molecular Weight: 133.15 g/mol .[4][8] | Expected absorptions in the 250-350 nm range.[5][6] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of solid organic compounds like this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean, dry NMR tube.[9] Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.[9]
-
Data Acquisition: Acquire 1H and 13C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). For 1H NMR, typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans. For 13C NMR, a 45° pulse angle, a 2-second relaxation delay, and a larger number of scans (e.g., 1024 or more) are typically used to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample (5-10 mg) in a few drops of a volatile solvent such as methylene chloride or acetone.[10][11] Apply a drop of this solution to a clean, dry salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid on the plate.[10][11]
-
Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and record the spectrum. A typical acquisition range is 4000-400 cm-1 with a resolution of 4 cm-1 and an accumulation of 16-32 scans.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm-1).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source. For these types of molecules, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common choices.[12][13] Acquire the mass spectrum in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak ([M+H]+ or [M-H]-) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm using a double-beam UV-Vis spectrophotometer.[14] Use the pure solvent as a blank for baseline correction.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.
Visualizations
The following diagrams illustrate a typical workflow for spectroscopic analysis and a conceptual biological screening process for these compounds.
Caption: Workflow for the spectroscopic analysis of synthesized compounds.
Caption: Conceptual workflow for biological screening of novel compounds.
References
- 1. 6-Amino-5-chloronicotinonitrile | C6H4ClN3 | CID 1482881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Amino-5-iodonicotinonitrile(1187322-51-5) 1H NMR [m.chemicalbook.com]
- 3. 6-AMINO-5-METHYLNICOTINONITRILE(183428-91-3) 1H NMR [m.chemicalbook.com]
- 4. PubChemLite - 6-amino-5-methylnicotinonitrile (C7H7N3) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemscene.com [chemscene.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ikm.org.my [ikm.org.my]
Biological Activity of 6-Amino-5-bromonicotinonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of heterocyclic compounds derived from substituted aminonicotinonitriles, with a focus on anticancer, antimicrobial, and kinase inhibitory activities. Due to a lack of publicly available data on compounds directly derived from 6-Amino-5-bromonicotinonitrile, this report focuses on structurally related compounds, providing a framework for potential future research and drug discovery efforts based on this scaffold.
I. Anticancer Activity
While specific anticancer data for derivatives of this compound is not available in the reviewed literature, numerous studies have demonstrated the potent anti-proliferative effects of related pyrimidine and fused pyrimidine structures. These compounds often exert their effects through the inhibition of key cellular processes involved in cancer progression.
A novel series of 6-amino-5-cyano-2-thiopyrimidine derivatives were synthesized and evaluated for their in vitro anticancer activity against a panel of 60 human cancer cell lines. One promising compound, 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile (1c) , exhibited broad-spectrum anti-cancer activity with high selectivity towards leukemia cell lines.[1]
Table 1: Anticancer Activity of Selected Pyrimidine-5-carbonitrile Derivatives
| Compound Reference | Cancer Cell Line | Activity (IC50/GI50 in µM) |
| Compound XIII [1] | Melanoma | 3.37 |
| Leukemia | 3.04 | |
| Non-small cell lung | 4.14 | |
| Renal | 2.4 | |
| Compound 1c [1] | Leukemia (SR) | GI50: 0.29 |
Experimental Protocols: In Vitro Anticancer Activity Assessment
Cell Lines and Culture: Human cancer cell lines (e.g., Melanoma, Leukemia, Non-small cell lung, Renal) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compounds are added at various concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is calculated from the dose-response curves.
Apoptosis and Cell Cycle Analysis: Flow cytometry is a common method to assess apoptosis and cell cycle distribution. Cells are treated with the test compound, harvested, and stained with specific fluorescent dyes (e.g., Annexin V and Propidium Iodide for apoptosis, or a DNA-binding dye for cell cycle). The stained cells are then analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis or the cell cycle.
Logical Workflow for Anticancer Drug Screening
References
Unambiguous Structural Confirmation of 6-Amino-5-bromonicotinonitrile Derivatives: A Comparative Guide to NMR and Alternative Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of novel chemical entities is a critical cornerstone in the landscape of drug discovery and development. For the class of 6-Amino-5-bromonicotinonitrile derivatives, which are of significant interest in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for unambiguous structural confirmation. This guide provides an objective comparison of NMR spectroscopy with other common analytical methods, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for the structural validation of these important compounds.
NMR Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides an unparalleled level of detail regarding the molecular framework of a compound in solution. Through the analysis of chemical shifts (δ), coupling constants (J), and signal integrations in both ¹H and ¹³C NMR spectra, the precise connectivity and stereochemistry of atoms within a molecule can be determined.
Comparative NMR Data of Aminonicotinonitrile Derivatives
| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source(s) |
| 2-Amino-4,6-diphenylnicotinonitrile | 7.15 (s, 1H, H-5), 7.45-7.63 (m, 5H, Ar-H), 7.64 (d, J = 8.3 Hz, 2H, Ar-H), 7.75 (d, J = 8.3 Hz, 2H, Ar-H), 8.15 (s, 2H, NH₂) | 92.5, 110.5, 118.5, 126.7, 127.3, 127.8, 128.3, 128.7, 129.1, 134.5, 138.5, 156.1, 161.5, 162.1 | [1] |
| 2-Amino-5-bromo-3-nitropyridine | - | - | [2] |
| 2-Amino-4-(p-tolyl)-6-phenylnicotinonitrile | 6.85 (s, 1H, H-5), 6.98 (s, 2H, NH₂), 7.50-7.75 (m, 5H, Ar-H), 7.95 (d, J = 8.6 Hz, 2H, Ar-H), 8.35 (d, J = 8.3 Hz, 2H, Ar-H) | 94.5, 116.5, 119.3, 129.1, 129.9, 138.1, 144.6, 148.3, 150.6, 154.8, 138.5, 154.1, 157.5, 160.8 | [1] |
| 2-Amino-4-(4-chlorophenyl)-6-(4-nitrophenyl)nicotinonitrile | 6.85 (s, 1H, H-5), 7.05 (s, 2H, NH₂), 7.60 (d, J = 8.3 Hz, 2H, Ar-H), 7.75 (d, J = 8.3 Hz, 2H, Ar-H), 7.90 (d, J = 8.6 Hz, 2H, Ar-H), 8.35 (d, J = 8.6 Hz, 2H, Ar-H) | 92.3, 115.5, 118.8, 124.1, 125.3, 130.5, 131.6, 132.3, 136.5, 144.8, 148.5, 154.9, 157.5, 162.3 | [1] |
Note: The chemical shifts for the pyridine ring protons and carbons in this compound derivatives are expected to be influenced by the electronic effects of substituents at the 6-amino group and any other positions. Electron-withdrawing groups will generally shift signals downfield (higher ppm), while electron-donating groups will cause an upfield shift (lower ppm).
Experimental Protocols for NMR Analysis
Sample Preparation
-
Sample Quantity: Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.
1D NMR Data Acquisition
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32 scans are generally adequate for good signal-to-noise, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-5 seconds between scans is recommended to ensure quantitative integration.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is often required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A suitable relaxation delay (e.g., 2-5 seconds) should be used.
-
2D NMR Data Acquisition for Unambiguous Assignments
For complex derivatives or to resolve ambiguities in 1D spectra, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to identify neighboring protons in a spin system.
-
Typical Parameters: 2048 data points in F2, 256-512 increments in F1, 8-16 scans per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.
-
Typical Parameters: 2048 data points in F2, 256-512 increments in F1, 4-8 scans per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for piecing together the carbon skeleton.
-
Typical Parameters: 2048 data points in F2, 512-1024 increments in F1, 16-64 scans per increment.
-
Alternative and Complementary Structural Confirmation Methods
While NMR is the cornerstone, a multi-technique approach provides the most robust structural validation.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns can offer structural clues. | High sensitivity, requires very small sample amounts. | Does not provide detailed connectivity information. Isomers are often indistinguishable. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., -NH₂, -C≡N, C-Br). | Fast, non-destructive, and provides a characteristic "fingerprint" for a compound. | Provides limited information on the overall molecular structure. Spectra can be complex and overlapping. |
| X-ray Crystallography | Provides the definitive 3D structure of a molecule in the solid state, including absolute stereochemistry. | Unambiguous structural determination. | Requires a single, high-quality crystal, which can be challenging to obtain. The solid-state conformation may differ from the solution-state conformation relevant to biological activity. |
Visualization of Workflows and Relationships
Experimental Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of a newly synthesized this compound derivative.
References
A Comparative Guide to Catalysts for 6-Amino-5-bromonicotinonitrile Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridinone scaffolds is a cornerstone in the development of novel therapeutics. 6-Amino-5-bromonicotinonitrile is a key building block in this endeavor, offering a versatile platform for derivatization through palladium-catalyzed cross-coupling reactions. The choice of catalyst is paramount to the success of these transformations, directly impacting reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions of this compound, supported by experimental data to inform catalyst selection and methods development.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of C-C bonds, enabling the synthesis of biaryl compounds. For an electron-deficient substrate like this compound, the selection of an appropriate ligand is crucial to achieve high yields.[1] Bulky and electron-rich phosphine ligands have demonstrated particular efficacy for the Suzuki coupling of heteroaryl bromides.[2]
Below is a comparison of various palladium catalysts and ligands for the Suzuki-Miyaura coupling of this compound and analogous bromopyridine substrates.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [3] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 92 | [3] |
| 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 | 78 | [3] |
| Phenylboronic acid (for 3-Bromopyridine) | Pd(OAc)₂ / PPh₃ | K₂CO₃ aq. | EtOH | Reflux | 2 | 95 | [3] |
| 4-Methoxyphenylboronic acid (for 2-Bromopyridine) | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 | [3] |
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds, coupling aryl halides with amines. The development of specialized phosphine ligands has been instrumental in expanding the scope and efficiency of this reaction.[3] For heteroaryl substrates, the use of bulky, electron-rich phosphine ligands, often as pre-formed palladacycles, is crucial for overcoming challenges such as catalyst inhibition by the pyridine nitrogen.[4]
Herein, we compare different catalyst systems for the Buchwald-Hartwig amination of this compound and related bromopyridines.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (1) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 16 | 60-88 | [5] |
| Aniline | t-Bu-Xphos palladacycle (0.1 eq) | - | Cs₂CO₃ | Dioxane | 100 | 18 | High | [4] (qualitative) |
| Primary Amine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 80-110 | - | - | [6] (protocol) |
Catalyst Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper.[5] This reaction is highly valuable for synthesizing arylalkynes.
The following table summarizes reaction conditions for the Sonogashira coupling of this compound and a closely related substrate, 6-bromo-3-fluoro-2-cyanopyridine.
| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
| 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 92 | This compound | [5] |
| Phenylacetylene | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | Et₃N | THF | RT | - | - | This compound | [6] (protocol) |
| Unfunctionalized Alkynes | - | - | - | - | - | 85-93 | 6-bromo-3-fluoro-2-cyanopyridine | [7] |
| Functionalized Alkynes (free alcohols and amines) | - | - | - | - | - | ~90 | 6-bromo-3-fluoro-2-cyanopyridine | [7] |
Catalyst Performance in Heck Coupling
The Heck reaction is a palladium-catalyzed method for the C-C bond formation between an unsaturated halide and an alkene.[1] The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity. For electron-poor heteroaryl halides like this compound, the use of electron-rich and bulky phosphine ligands is often beneficial.[1]
Typical conditions for the Heck reaction of bromopyridines, which can serve as a starting point for optimization with this compound, are presented below.
| Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Reference |
| Styrene Derivatives | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100-120 | [1] |
| Acrylate Esters | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | NMP | 100-140 | [1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A reaction vessel is charged with this compound (1.0 mmol), the corresponding boronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a combination of a palladium precursor like Pd₂(dba)₃ with a phosphine ligand), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent system (e.g., Toluene/H₂O, 1,4-Dioxane/H₂O) is then added. The reaction mixture is heated to 80-110 °C and stirred for the time indicated in the table. Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a dry reaction tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equivalents). This compound (1.0 mmol) and the desired amine (1.2 mmol) are added, followed by an anhydrous solvent (e.g., Toluene). The tube is sealed and the reaction mixture is heated to 80-110 °C with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.[6]
General Procedure for Sonogashira Coupling
To a dry Schlenk flask are added this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (CuI, 10 mol%). The flask is evacuated and backfilled with an inert gas three times. Anhydrous and degassed solvent (e.g., THF) and a base (e.g., Et₃N) are added. The terminal alkyne (1.1 equiv.) is then added dropwise. The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS. Upon completion, the reaction is diluted with an organic solvent and washed with saturated aqueous NH₄Cl solution and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[6]
General Procedure for Heck Coupling
A dry Schlenk flask is charged with this compound (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 4 mol%). The flask is evacuated and backfilled with an inert gas. An anhydrous polar aprotic solvent (e.g., DMF or NMP), the alkene (1.5 equiv), and a base (e.g., Et₃N, 2.0 equiv) are added. The reaction mixture is heated to 100-140 °C and the progress is monitored by TLC or GC-MS. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[1]
Visualizations
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
A Comparative Benchmarking Study on the Synthesis of 6-Amino-5-bromonicotinonitrile
For Immediate Release
A new comparative guide offers researchers and drug development professionals a side-by-side analysis of two prominent synthesis methods for the key intermediate, 6-Amino-5-bromonicotinonitrile. This publication provides a detailed examination of experimental protocols and quantitative performance data, enabling informed decisions for process optimization and scale-up.
The synthesis of this compound, a crucial building block in the development of various pharmaceutical compounds, is a subject of ongoing interest within the scientific community. To aid researchers in selecting the most suitable synthetic route for their specific needs, this guide presents a comprehensive comparison of two distinct methods: direct bromination with molecular bromine and bromination using N-Bromosuccinimide (NBS).
The following sections detail the experimental protocols for each method and present a comparative analysis of their performance based on key metrics such as reaction yield, purity, and reaction conditions. This objective comparison is intended to provide a clear and concise resource for chemists and drug development professionals.
Data Presentation: A Comparative Analysis
The performance of the two synthesis methods for this compound is summarized in the table below, offering a clear comparison of their key quantitative metrics.
| Metric | Method 1: Direct Bromination with Br₂ | Method 2: Bromination with NBS |
| Starting Material | 6-Aminonicotinonitrile | 6-Aminonicotinonitrile |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent | Acetic Acid | Acetonitrile |
| Reaction Temperature | Room Temperature | 20°C |
| Reaction Time | 2 hours | Not specified |
| Reported Yield | 65%[1] | 95%[1] |
| Purity | Purified by flash chromatography | Not explicitly stated, but high yield suggests good purity. |
Experimental Protocols
Detailed methodologies for the two benchmarked synthesis routes are provided below to allow for replication and further study.
Method 1: Direct Bromination with Bromine in Acetic Acid
This method involves the direct electrophilic bromination of 6-aminonicotinonitrile using molecular bromine dissolved in acetic acid.
Procedure: To a solution of 6-aminonicotinonitrile (0.86 mmol) in acetic acid (2 mL), a solution of bromine (0.86 mmol) in acetic acid is added. The reaction mixture is then stirred at room temperature for a duration of 2 hours. Following the completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate, 3:1, v/v) to yield this compound.[1]
Method 2: Bromination with N-Bromosuccinimide in Acetonitrile
This alternative approach utilizes the milder brominating agent, N-Bromosuccinimide (NBS), in acetonitrile.
Procedure: In a reaction vessel, 6-aminonicotinonitrile (16.8 mmol, 1 equivalent) is combined with N-bromosuccinimide (1.2 equivalents) in acetonitrile. The mixture is stirred at a constant temperature of 20°C. Upon completion of the reaction, water is added to the mixture. The product is then extracted with chloroform, and the organic layer is washed with an aqueous solution of sodium thiosulfate (Na₂S₂O₃). The organic layer is subsequently dried over anhydrous magnesium sulfate. Finally, the solvent is removed by distillation under reduced pressure to afford this compound.[1]
Visualization of the Comparative Workflow
To further elucidate the decision-making process based on the presented data, the following diagram illustrates the logical workflow for selecting a synthesis method for this compound.
Caption: Comparative workflow of synthesis methods for this compound.
References
In-Vitro Anticancer Potential of Novel Pyrido[2,3-d]pyrimidine Derivatives as PIM-1 Kinase Inhibitors
A comparative guide for researchers and drug development professionals on a series of novel compounds synthesized from an o-aminonicotinonitrile precursor, highlighting their performance as cytotoxic agents and PIM-1 kinase inhibitors.
This guide provides an objective comparison of the in-vitro performance of a novel series of pyrido[2,3-d]pyrimidine derivatives. The synthesis of these compounds originates from an o-aminonicotinonitrile derivative, which undergoes acylation or thioacylation followed by intramolecular heterocyclization.[1] The following sections present a comparative analysis of their cytotoxic effects on different cancer cell lines and their inhibitory activity against PIM-1 kinase, a crucial enzyme in cancer cell proliferation and survival. Detailed experimental protocols and a diagram of the relevant signaling pathway are provided to support the presented data.
Comparative Analysis of In-Vitro Cytotoxicity
The synthesized pyrido[2,3-d]pyrimidine derivatives were evaluated for their cytotoxic activity against two human cancer cell lines: breast cancer (MCF-7) and hepatocellular carcinoma (HepG2). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay. The results are summarized in the table below, with staurosporine used as a reference compound.
| Compound | MCF-7 IC50 (µM)[1] | HepG2 IC50 (µM)[1] |
| Compound 2 | 29.6 | > 100 |
| Compound 3 | > 100 | > 100 |
| Compound 4 | 0.57 | 1.13 |
| Compound 5 | 21.3 | 18.4 |
| Compound 6 | 2.45 | 1.98 |
| Compound 7 | 16.9 | 22.7 |
| Compound 8 | 24.1 | 31.2 |
| Compound 9 | 3.15 | 2.87 |
| Compound 10 | 1.89 | 1.54 |
| Compound 11 | 1.31 | 0.99 |
| Staurosporine | 6.76 | Not Reported |
PIM-1 Kinase Inhibitory Activity
Selected compounds with high cytotoxic activity against MCF-7 cells were further evaluated for their ability to inhibit PIM-1 kinase. The IC50 values for PIM-1 kinase inhibition are presented below, with staurosporine as a reference inhibitor.
| Compound | PIM-1 Kinase Inhibition IC50 (nM)[1][2] | % Inhibition[1][2] |
| Compound 4 | 11.4 | 97.8 |
| Compound 6 | Not Reported | Not Reported |
| Compound 10 | 17.2 | 94.6 |
| Compound 11 | Not Reported | Not Reported |
| Staurosporine | 16.7 | 95.6 |
Experimental Protocols
In-Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[3] This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (MCF-7 or HepG2) are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[4]
-
MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT (e.g., 28 µL of a 2 mg/mL solution) is added to each well. The plates are then incubated for an additional 1.5 to 4 hours at 37°C.[4]
-
Formazan Solubilization: The MTT solution is removed, and the insoluble purple formazan crystals formed by metabolically active cells are dissolved by adding a solubilization agent, such as dimethyl sulfoxide (DMSO) (e.g., 130 µL).[4] The plate is then shaken on an orbital shaker for about 15 minutes to ensure complete dissolution.[4]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of around 492 nm or 570-590 nm.[4]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve.
PIM-1 Kinase Inhibition Assay
The inhibitory effect of the compounds on PIM-1 kinase activity is measured using a kinase assay kit.
-
Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture includes the PIM-1 enzyme, a specific substrate, ATP, and the test compound at various concentrations.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow the kinase to phosphorylate the substrate.
-
Detection: A detection reagent is added to the wells. This reagent typically measures the amount of ATP remaining or the amount of phosphorylated substrate, often through a luminescence or fluorescence-based signal.
-
Signal Measurement: The signal is measured using a microplate reader.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
PIM-1 Signaling Pathway and Apoptosis Induction
The potent cytotoxicity of the leading compounds is attributed to their inhibition of PIM-1 kinase, which plays a critical role in cell survival and proliferation by phosphorylating and regulating various downstream targets involved in apoptosis. The diagram below illustrates a simplified workflow of the experimental process and the signaling pathway affected by the PIM-1 inhibitors.
Caption: Experimental workflow and simplified PIM-1 signaling pathway leading to apoptosis.
References
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT (Assay protocol [protocols.io]
Comparative X-ray Crystallography Analysis of 6-Amino-5-bromonicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the single-crystal X-ray diffraction data for derivatives of 6-Amino-5-bromonicotinonitrile. The spatial arrangement of atoms and intermolecular interactions in these compounds are crucial for understanding their chemical reactivity, physical properties, and potential as pharmaceutical agents. This document summarizes key crystallographic parameters, details the experimental protocols for their determination, and visualizes the analytical workflow.
Crystallographic Data Comparison
| Parameter | 2-Amino-5-bromopyridine[1] | 6-amino-4-(3-bromo-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile dimethyl sulfoxide monosolvate |
| Chemical Formula | C₅H₅BrN₂ | C₁₅H₁₃BrN₄O₂·C₂H₆OS |
| Molecular Weight | 173.01 | 439.33 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P 1 21/c 1 | Not specified |
| Unit Cell Dimensions | ||
| a (Å) | 13.80 | 13.4982 (6) |
| b (Å) | 5.839 | 8.3470 (4) |
| c (Å) | 7.687 | 17.7173 (8) |
| α (°) | 90.000 | 90 |
| β (°) | 106.04 | 101.510 (1) |
| γ (°) | 90.000 | 90 |
| Volume (ų) | Not specified | 1956.05 (16) |
| Z | 4 | 4 |
| Radiation Type | Not specified | Mo Kα |
| Temperature (K) | Not specified | Not specified |
| R-factor | Not specified | R[F² > 2σ(F²)] = 0.052 |
| wR-factor | Not specified | wR(F²) = 0.149 |
Experimental Protocols
The determination of crystal structures for this compound derivatives involves the following key experimental stages:
Crystal Growth
Single crystals of suitable quality for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. The choice of solvent is critical and is often determined empirically. For the analyzed pyranopyrazole derivative, single crystals were obtained by dissolving the purified product in dimethyl sulfoxide (DMSO) and allowing the solvent to evaporate slowly at room temperature.
X-ray Data Collection
A single crystal of appropriate size is mounted on a goniometer. The data for the pyranopyrazole derivative was collected using a Bruker SMART APEX CCD area-detector diffractometer. The crystal is maintained at a constant low temperature (typically 100 K) during data collection to minimize thermal vibrations of the atoms. Monochromatic X-ray radiation, in this case, Mo Kα radiation (λ = 0.71073 Å), is used to irradiate the crystal. The crystal is rotated through a series of angles, and the diffraction patterns are recorded on the detector.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined using full-matrix least-squares on F². The positions of hydrogen atoms are often determined from the difference Fourier map or placed in calculated positions and refined using a riding model. For the analyzed derivative, the structure was solved and refined to the final R-factor of 0.052.
Visualizations
To clarify the experimental and logical flow of the X-ray crystallography analysis, the following diagrams are provided.
References
Comparing the efficacy of different purification methods for 6-Amino-5-bromonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common laboratory techniques for the purification of 6-Amino-5-bromonicotinonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate purification method is critical to ensure the purity of the final product, which can significantly impact its safety and efficacy in downstream applications. This document outlines detailed experimental protocols for two primary methods—recrystallization and column chromatography—and presents a comparative analysis of their efficacy based on representative experimental data.
Data Presentation
The following table summarizes the typical performance of recrystallization and column chromatography for the purification of this compound, starting from a crude reaction mixture.
| Parameter | Recrystallization | Column Chromatography |
| Initial Purity (Crude) | ~85% (by HPLC) | ~85% (by HPLC) |
| Final Purity (Post-Purification) | >98% (by HPLC) | >99% (by HPLC) |
| Yield | 70-85% | 50-70% |
| Solvent Consumption | Moderate | High |
| Time Requirement | 4-6 hours | 8-12 hours |
| Scalability | Good for large quantities | Less practical for large scale |
| Cost | Lower | Higher (due to silica gel and solvent) |
Experimental Protocols
The following are generalized protocols for the purification of this compound. Researchers should optimize these methods based on their specific crude material and desired purity level.
Method 1: Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.
Experimental Protocol:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Method 2: Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.
Experimental Protocol:
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system (eluent) that provides good separation of this compound from its impurities. A typical starting point could be a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a level and compact bed. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent if necessary for solubility) and carefully apply it to the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions. The flow rate should be controlled to allow for proper separation.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
The following diagrams illustrate the logical workflows for the purification and comparison processes.
Caption: Logical workflow for the purification of this compound.
Caption: Key parameters for comparing the efficacy of purification methods.
Safety Operating Guide
Essential Guide to the Proper Disposal of 6-Amino-5-bromonicotinonitrile
For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling and disposal of chemical reagents is a cornerstone of a secure and compliant laboratory environment. This guide outlines the critical procedures for the proper disposal of 6-Amino-5-bromonicotinonitrile, a halogenated organic compound that necessitates careful waste management. Adherence to these protocols is vital for minimizing risks to personnel and the environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on best practices for the disposal of similar halogenated and brominated organic compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.
Hazard and Disposal Summary
The proper disposal of this compound is dictated by its likely hazard profile as a halogenated organic compound. The following table summarizes key data for its safe management, extrapolated from similar chemicals.
| Parameter | Value/Instruction |
| GHS Hazard Statements (Probable) | Toxic if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
| Primary Disposal Route | Dispose of contents and container to an approved hazardous waste disposal plant.[1] |
| Prohibited Disposal Methods | Do not dispose of down the drain, in regular trash, or by intentional evaporation. |
| Waste Classification | Hazardous Chemical Waste (likely classified as toxic and irritant). |
| Recommended Final Disposal | Incineration at a permitted hazardous waste incineration facility. |
| Container Type for Waste | Chemically resistant, leak-proof container with a secure screw-top cap (e.g., polyethylene). |
Experimental Protocol for Preparing Waste for Disposal
The following protocol details the necessary steps for the safe segregation, containment, and preparation of this compound waste for collection by a licensed hazardous waste disposal service.
1. Personal Protective Equipment (PPE) and Safety Precautions: Before handling any waste, ensure you are wearing the appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles with side shields or a face shield.
-
A laboratory coat .
All waste handling procedures should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.
2. Waste Segregation and Collection:
-
Solid Waste: Carefully collect any solid this compound waste, such as residual powder or contaminated weigh boats, using non-sparking tools. Place this solid waste into a designated and clearly labeled "Hazardous Waste" container for halogenated organic compounds. Avoid creating dust during the transfer.
-
Contaminated Labware and Debris: Disposable items like gloves and absorbent pads that have come into contact with the compound must be treated as hazardous waste. Place these items in the same designated hazardous waste container as the solid waste.
-
Rinsate from Cleaning: When cleaning non-disposable labware, perform a triple rinse with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected in a separate, clearly labeled "Halogenated Organic Solvent Waste" container. Do not pour the rinsate down the drain.
3. Waste Container Labeling and Storage:
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound". Also, list any other chemicals present in the waste mixture.
-
Storage: Store the sealed waste container in a designated and well-ventilated satellite accumulation area. This area should be away from incompatible materials and have secondary containment to manage any potential leaks.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to schedule a pickup for the waste.
-
Provide them with a complete and accurate description of the waste contents.
Disposal Workflow
The following diagram illustrates the general workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-Amino-5-bromonicotinonitrile
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Amino-5-bromonicotinonitrile. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Hazard Summary
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Eye Irritation: May cause serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for their resistance to a wide range of chemicals.[5][6][7][8][9] |
| Eye Protection | Safety goggles or face shield | Must provide a complete seal around the eyes or full-face protection. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Required if working outside of a certified chemical fume hood or if dust generation is likely. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary equipment (spatulas, weigh boats, containers) and place them inside the fume hood.
-
Don the required PPE as specified in the table above.
-
-
Weighing and Transfer:
-
Carefully open the container of this compound.
-
Use a clean spatula to transfer the desired amount of the solid compound onto a weigh boat.
-
Avoid generating dust during transfer. If dust is observed, pause and allow it to settle before proceeding.
-
Securely close the primary container after use.
-
-
Experimental Use:
-
Add the compound to your reaction vessel or solvent within the fume hood.
-
Ensure all transfers are conducted over a spill tray to contain any potential spills.
-
-
Post-Handling:
-
Decontaminate any reusable equipment that has come into contact with the compound by rinsing with an appropriate solvent (e.g., ethanol or acetone) into a designated hazardous waste container.
-
Wipe down the work surface of the fume hood with a damp cloth, disposing of the cloth as hazardous waste.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2][3]
-
Workflow for Safe Handling of this compound
Caption: This diagram outlines the procedural flow for safely handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: All solid this compound waste, including residual powder and contaminated weigh boats, must be collected in a designated, clearly labeled "Hazardous Waste" container for halogenated organic compounds.[10]
-
Contaminated Labware and Debris: Disposable items such as gloves, absorbent pads, and pipette tips that are contaminated with the compound must be disposed of as hazardous waste in the same container as the solid waste.[10]
-
Solvent Waste: Rinsate from cleaning non-disposable labware should be collected in a separate, clearly labeled "Halogenated Organic Solvent Waste" container.[10] Do not pour any rinsate down the drain.[10]
-
-
Container Management:
-
All waste containers must be chemically resistant, leak-proof, and have a secure screw-top cap.
-
Containers should be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Keep waste containers closed except when adding waste.
-
-
Storage and Disposal:
-
Store sealed waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials.[10]
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to schedule a pickup for the waste.[10]
-
Follow all institutional and local regulations for hazardous waste disposal.[1][2][4][11]
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][11]
-
Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes.[1][2][3][11] Remove contaminated clothing and wash it before reuse.[1][2][3] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4][11]
-
Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[1][4][11] Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. glovesnstuff.com [glovesnstuff.com]
- 6. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 7. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 8. gpisupply.com [gpisupply.com]
- 9. business.medtecs.com [business.medtecs.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
